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  • Product: Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate
  • CAS: 1643573-92-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate

The following technical guide details the chemical profile, synthesis, and strategic application of Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate (CAS 1643573-92-5). A Keystone Intermediate for Tricyclic Kinase Inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and strategic application of Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate (CAS 1643573-92-5).

A Keystone Intermediate for Tricyclic Kinase Inhibitor Discovery[1]

CAS: 1643573-92-5 Formula: C₁₃H₁₅BrN₂O₄ Molecular Weight: 343.18 g/mol Role: Advanced Heterocyclic Building Block[1]

Executive Summary

Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate is a highly specialized intermediate used primarily in the synthesis of fused tricyclic heterocycles , specifically targeting the Bruton's Tyrosine Kinase (BTK) pathway.[1] Its structural value lies in its orthogonal functionalization :

  • N-Boc Group: Protects the indoline nitrogen, allowing chemistry to occur on the benzene ring without side reactions at the amine.[1]

  • 5-Bromo Substituent: A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metallation.[1]

  • 6-Nitro Substituent: A latent amine precursor that, when reduced, provides a nucleophile adjacent to the C5 position, enabling ring-closure reactions to form pyrrolo- or imidazo-fused systems.[1]

This compound is a critical node in the synthesis of next-generation kinase inhibitors, such as those developed by Bristol-Myers Squibb (BMS) for immunological and oncological indications.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecificationNote
Appearance Yellow to Orange SolidNitroarenes typically exhibit yellow coloration.[1]
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water; lipophilic due to Boc/Br.[1]
Stability Light SensitiveProtect from direct light due to the nitro group.[1]
Reactivity Electrophilic (Aromatic)Susceptible to nucleophilic aromatic substitution (SNAr) if activated; ready for reduction.[1]
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Nitrogen/Argon.[1]

Synthetic Logic & Protocol

The synthesis of CAS 1643573-92-5 is a linear sequence starting from commercially available 5-bromoindoline.[1] The regioselectivity of the nitration step is the critical quality attribute (CQA), as the directing effects of the indoline nitrogen (para-director, but position 5 is blocked) and the bromine (ortho/para director) must be balanced.[1]

Step-by-Step Synthesis Workflow

Precursor: 5-Bromoindoline (CAS 22190-33-6)[1]

Phase 1: Regioselective Nitration
  • Reagents: Potassium Nitrate (

    
    ), Sulfuric Acid (
    
    
    
    ).[1][2]
  • Conditions:

    
    , 5 hours.[1][2]
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1] The protonated indoline nitrogen is meta-directing, but under standard conditions, the free base (or equilibrium species) directs ortho/para.[1] With C5 blocked by Bromine, the nitro group is directed to C6, favored by the steric relief compared to C4 and the electronic influence of the bromine.[1]
    
  • Intermediate: 5-bromo-6-nitroindoline (CAS 72159-65-0).[1][3][4]

Phase 2: N-Boc Protection
  • Reagents: Di-tert-butyl dicarbonate (

    
    ), 4-Dimethylaminopyridine (DMAP, cat.), Triethylamine (TEA) or THF/DCM solvent.[1]
    
  • Conditions:

    
    , 12–24 hours.[1]
    
  • Mechanism: Nucleophilic attack of the secondary indoline amine on the carbonyl of the Boc-anhydride.[1]

  • Product: Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate .[1][5][6]

Synthesis Diagram (Graphviz)

SynthesisRoute Start 5-Bromoindoline (CAS 22190-33-6) Nitration Nitration (H2SO4, KNO3) Start->Nitration Intermed 5-Bromo-6-nitroindoline (CAS 72159-65-0) Nitration->Intermed Regioselective C6-Nitration Protection Boc Protection ((Boc)2O, DMAP) Intermed->Protection Target TARGET MOLECULE CAS 1643573-92-5 Protection->Target Yield: ~63%

Figure 1: Synthetic pathway converting 5-bromoindoline to the N-Boc protected target.[1]

Strategic Application: Tricyclic Kinase Inhibitors

The primary utility of CAS 1643573-92-5 is in the construction of pyrrolo[2,3-e]indole or imidazo[4,5-f]indole scaffolds.[1] These tricyclic cores are pharmacophores in drugs targeting BTK (Bruton's Tyrosine Kinase), essential for B-cell receptor signaling.[1]

Mechanism of Scaffold Assembly

Researchers utilize the 5-bromo-6-nitro motif to build a third ring fused to the benzene backbone.[1]

  • Reduction: The nitro group is reduced (Fe/NH4Cl or H2/Pd) to a primary amine (

    
    ).[1]
    
  • Cyclization:

    • Pathway A (Pyrrole Fusion): Sonogashira coupling at the C5-Bromine with an alkyne, followed by cyclization of the C6-amine onto the alkyne.[1] This forms a pyrrole ring fused to the indoline.[1]

    • Pathway B (Imidazole Fusion): Palladium-catalyzed amination at C5 to introduce a nitrogen source, followed by condensation with a carbon electrophile (e.g., orthoformate) to close an imidazole ring.[1]

Case Study: BMS BTK Inhibitor Synthesis

In patent literature (e.g., WO2014210255), this compound is used to synthesize tert-butyl 5-bromo-2,3-dihydropyrrolo[2,3-e]indole-1(6H)-carboxylate .[1] The retention of the bromine in the product suggests it serves as a handle for the final diversification step (attaching the "warhead" or solubilizing tail) after the tricyclic core is formed.[1]

Application Workflow Diagram (Graphviz)

ApplicationMap cluster_pathways Divergent Synthetic Utility Core Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate (CAS 1643573-92-5) Step1 Nitro Reduction (Fe/NH4Cl or H2/Pd) Core->Step1 Activate C6 Step2 C5-Functionalization (Pd-Catalyzed Coupling) Step1->Step2 Introduce Carbon/Nitrogen Cyclization Ring Closure (Condensation) Step2->Cyclization Tricycle Tricyclic Core (Pyrrolo- or Imidazo-indoline) Cyclization->Tricycle Drug Final Kinase Inhibitor (e.g., BTK Inhibitor) Tricycle->Drug Warhead Attachment

Figure 2: Strategic utilization of the core scaffold to generate complex tricyclic drugs.[1]

Handling & Safety Protocols

Caution: This compound contains a nitro group and a halogenated aromatic system.[1]

  • Engineering Controls: All operations involving the dry solid should be conducted in a fume hood to avoid inhalation of dust.[1]

  • Reaction Safety:

    • Nitration: The precursor synthesis involves exothermic nitration.[1] Temperature control (

      
      ) is critical to prevent runaway exotherms or over-nitration (formation of dinitro species).[1]
      
    • Hydrogenation: If reducing the nitro group, ensure inerting of the vessel (Nitrogen purge) before introducing Pd/C to prevent ignition of methanol/hydrogen vapors.[1]

  • Waste Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Bristol-Myers Squibb Company. (2014).[1] Primary Carboxamides as BTK Inhibitors. WO2014210255A1.[1]

    • Source of the specific synthesis protocol and applic
  • BOC Sciences. (n.d.).[1] Product Entry: Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate.

    • Commercial verification of the CAS and availability.[1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for 5-Bromo-6-nitroindoline. [1]

    • Data on the unprotected intermedi

Sources

Exploratory

Introduction: The Strategic Importance of 5-bromo-6-nitroindoline in Drug Discovery

An In-depth Technical Guide to the Common Synthesis Routes for 5-bromo-6-nitroindoline Derivatives The indoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products and syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Common Synthesis Routes for 5-bromo-6-nitroindoline Derivatives

The indoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, three-dimensional structure is a valuable template for designing molecules that interact with a wide array of biological targets. The strategic functionalization of the indoline ring is paramount in medicinal chemistry for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.

Among functionalized indolines, 5-bromo-6-nitroindoline stands out as a particularly versatile and powerful synthetic intermediate. The presence of three distinct functionalities—the secondary amine, the bromine atom, and the nitro group—offers a rich platform for orthogonal chemical modifications. The bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents.[4] The nitro group, an electron-withdrawing moiety, can be readily reduced to an amino group, which serves as a handle for amidation, sulfonylation, or diazotization reactions. This guide provides a detailed exploration of the principal synthetic strategies for accessing this key building block, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.

Core Synthetic Strategies: A Retrosynthetic Analysis

The primary challenge in synthesizing 5-bromo-6-nitroindoline lies in achieving precise regiocontrol during the installation of the bromo and nitro substituents onto the electron-rich aromatic ring. Two principal retrosynthetic disconnections dominate the landscape, centered on the timing of the electrophilic aromatic substitution (EAS) reactions relative to the indoline core structure.

  • Route A: Sequential Functionalization of the Indoline Core. This is the most direct approach, starting with commercially available indoline and performing two consecutive electrophilic aromatic substitution reactions. The critical decision lies in the order of these reactions: nitration followed by bromination, or bromination followed by nitration. The regiochemical outcome of each step is dictated by the directing effects of the substituents already present on the ring.

  • Route B: Cyclization of a Pre-functionalized Aromatic Precursor. This strategy involves synthesizing a suitably substituted benzene derivative (e.g., a 2-halo-4-bromo-5-nitroaniline derivative) which is then cyclized to form the indoline ring.[2][5] While potentially offering unambiguous regiochemistry, this route can be more synthetically demanding due to the preparation of the complex acyclic precursor.

This guide will focus on the more common and versatile Route A , providing a comparative analysis of the two sequential pathways.

Route A1: Nitration of Indoline followed by Bromination

This pathway begins with the introduction of the nitro group onto the parent indoline ring, followed by the subsequent bromination of the resulting 6-nitroindoline intermediate.

Workflow for Route A1

Indoline Indoline Step1 Step 1: Nitration Indoline->Step1 Reagents1 HNO₃ / H₂SO₄ Low Temperature Step1->Reagents1 Nitroindoline 6-Nitroindoline Step1->Nitroindoline Regioselective Nitration Step2 Step 2: Bromination Nitroindoline->Step2 Reagents2 N-Bromosuccinimide (NBS) CH₂Cl₂ or CCl₄ Step2->Reagents2 FinalProduct 5-bromo-6-nitroindoline Step2->FinalProduct Regioselective Bromination Indoline Indoline Step1 Step 1: Bromination Indoline->Step1 Reagents1 N-Bromosuccinimide (NBS) Acetonitrile or DMF Step1->Reagents1 Bromoindoline 5-Bromoindoline Step1->Bromoindoline Regioselective Bromination Step2 Step 2: Nitration Bromoindoline->Step2 Reagents2 Fuming HNO₃ Acetic Acid Step2->Reagents2 FinalProduct 5-bromo-6-nitroindoline Step2->FinalProduct Regioselective Nitration

Caption: Synthetic workflow for Route A2.

Step 1: Synthesis of 5-Bromoindoline

  • Underlying Principle: The direct bromination of indoline takes advantage of the strong activating and ortho, para-directing nature of the secondary amine. Due to steric hindrance at the C7 (ortho) position, the electrophilic attack occurs predominantly at the C5 (para) position, leading to the formation of 5-bromoindoline with high regioselectivity.

  • Causality in Experimental Design: As with the previous route, NBS is a suitable brominating agent. The choice of solvent can be critical; polar aprotic solvents like acetonitrile or DMF can facilitate the reaction. Careful control of stoichiometry (using approximately one equivalent of NBS) is crucial to prevent the formation of dibrominated products.

Step 2: Nitration of 5-Bromoindoline

  • Underlying Principle: This is the key regiochemistry-determining step of this route. The 5-bromoindoline substrate now has two substituents guiding the incoming nitronium electrophile:

    • The amine group is activating and directs ortho and para (to C7 and C5, with C5 being blocked). Its strongest directing influence is to the open ortho position, C6.

    • The bromo group at C5 is deactivating but is also an ortho, para-director. It directs incoming electrophiles to positions C4 and C6. Crucially, both the amine and the bromo group direct the electrophile to the C6 position . This synergistic directing effect results in a highly regioselective nitration to yield the desired 5-bromo-6-nitroindoline.

  • Causality in Experimental Design: A common and effective nitrating system for this transformation is fuming nitric acid in glacial acetic acid. [6]This method provides a potent source of the nitronium ion under conditions that are effective for the moderately deactivated ring. As with all nitrations, maintaining low temperatures is essential for controlling the reaction and ensuring safety.

Comparative Analysis of Synthesis Routes

FeatureRoute A1 (Nitration -> Bromination)Route A2 (Bromination -> Nitration)
Starting Material IndolineIndoline
Key Intermediate 6-Nitroindoline5-Bromoindoline
Regiocontrol Moderate in Step 1 (mixture of 5- and 6-nitro isomers); High in Step 2.High in Step 1 (favors 5-bromo); Very High in Step 2 (synergistic directing effects).
Potential Issues Difficult separation of nitro-isomers; potential for oxidation.Potential for di-bromination if not controlled; handling of fuming nitric acid.
Overall Efficiency Generally lower due to isomer separation in the first step.Generally higher and more predictable due to superior regiocontrol throughout.
Recommendation Viable, but may require extensive purification of the intermediate.Preferred Route for its high regioselectivity and more reliable outcome.

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies for the preferred synthetic pathway, Route A2.

Protocol 1: Synthesis of 5-Bromoindoline

Materials:

  • Indoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask, dissolve indoline (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous acetonitrile.

  • Add the NBS solution dropwise to the stirred indoline solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 5-bromoindoline.

Protocol 2: Synthesis of 5-bromo-6-nitroindoline

Materials:

  • 5-Bromoindoline

  • Fuming nitric acid (≥90%)

  • Glacial acetic acid

  • Ice, crushed

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath

Procedure:

  • In a round-bottom flask, dissolve 5-bromoindoline (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly and carefully add fuming nitric acid (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, very carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A precipitate should form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • To neutralize residual acid, suspend the crude solid in water and carefully add saturated NaHCO₃ solution until effervescence ceases.

  • Collect the solid again by vacuum filtration, wash with water, and dry under vacuum.

  • The product can be further purified by recrystallization (e.g., from ethanol) to yield 5-bromo-6-nitroindoline as a solid. [6]

References

  • Easy Access to Functionalized Indolines and Tetrahydroquinolines via a Photochemical Cascade Cyclization Reaction. Journal of the American Chemical Society.
  • Synthesis of indolines. Organic Chemistry Portal.
  • Convergent Synthesis of Functionalized Indolines from Alkyl Aryl Tertiary Amines and Diazoesters via Visible Light-Driven [4 + 1]-Annulation Approach. Organic Letters.
  • Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. PMC - NIH.
  • Recent advances in the synthesis of indoles from alkynes and nitrogen sources. Beilstein Journal of Organic Chemistry.
  • Cyclization methods for the preparation of indoles and carbazoles. ResearchGate.
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry.
  • Synthesis of indoles. Organic Chemistry Portal.
  • 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. . Available from:

  • Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. Benchchem.
  • Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole. Benchchem.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • (PDF) Brominated isoindolines: Precursors to functionalised nitroxides. ResearchGate.
  • 6-Nitroindoline. PubChem - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Buchwald-Hartwig Amination of N-Boc-5-bromo-6-nitroindoline

[1] Abstract & Scope This application note details the optimized protocol for the palladium-catalyzed amination of N-Boc-5-bromo-6-nitroindoline . This substrate presents a classic "ortho-substituent" challenge: the C6-n...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note details the optimized protocol for the palladium-catalyzed amination of N-Boc-5-bromo-6-nitroindoline . This substrate presents a classic "ortho-substituent" challenge: the C6-nitro group provides electronic activation for oxidative addition but imposes steric hindrance and potential coordination issues for the catalyst.

While Nucleophilic Aromatic Substitution (


) is theoretically possible due to the electron-withdrawing nitro group, this guide prioritizes Buchwald-Hartwig (B-H) amination . The B-H pathway offers superior regiocontrol, functional group tolerance, and efficiency with weak nucleophiles (e.g., electron-deficient anilines) where 

typically fails or requires decomposition-inducing temperatures.

Key Advantages of this Protocol:

  • Catalyst System: Utilizes BrettPhos Pd G3 (for primary amines) and RuPhos Pd G3 (for secondary amines) to overcome steric bulk and prevent catalyst poisoning.

  • Base Selection: Uses Cesium Carbonate (

    
    )  to minimize base-mediated degradation of the nitro group and the Boc-carbamate.
    
  • Scalability: Validated for milligram to gram-scale synthesis.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The substrate contains three critical features influencing reactivity:

  • C5-Bromide: The site of oxidative addition.

  • C6-Nitro Group: Strongly electron-withdrawing (

    
    ). It lowers the energy barrier for oxidative addition (making the C-Br bond more electrophilic) but increases the risk of palladium chelation (forming stable, non-reactive metallacycles).
    
  • N-Boc Protection: Essential to mask the indoline nitrogen (

    
    ) from acting as a competing nucleophile or catalyst poison.
    
Catalyst Selection Logic

We employ Third-Generation (G3) Precatalysts . Unlike traditional


 systems, G3 catalysts contain a pre-ligated Pd(II) center that reduces to active Pd(0) in situ upon base activation.
  • Why G3? It guarantees a 1:1 Pd:Ligand ratio and eliminates the induction period, which is critical when working with thermally sensitive nitro-compounds.

  • Ligand Choice:

    • BrettPhos: Selected for primary amines . Its large steric bulk promotes reductive elimination, the rate-determining step for electron-deficient aryl halides.

    • RuPhos: Selected for secondary amines . It is universally robust for sterically hindered coupling partners.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
N-Boc-5-bromo-6-nitroindoline 1.0Substrate>98% Purity, Dry
Amine (R-NH2 or R2-NH) 1.2 - 1.5NucleophileDry, amine free base
BrettPhos Pd G3 0.02 - 0.05PrecatalystFor Primary Amines
RuPhos Pd G3 0.02 - 0.05PrecatalystFor Secondary Amines
Cesium Carbonate (

)
2.0 - 3.0BaseAnhydrous, granular
Toluene (or 1,4-Dioxane) [0.1 M]SolventAnhydrous, Degassed
Step-by-Step Procedure (Schlenk Line / Vials)

Step 1: Preparation (In Glovebox or under Argon flow)

  • Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with N-Boc-5-bromo-6-nitroindoline (1.0 equiv).

  • Add BrettPhos Pd G3 (2-5 mol%). Note: Use RuPhos Pd G3 if coupling a secondary amine.

  • Add

    
      (2.0 equiv).
    
  • If the amine is a solid , add it now (1.2 equiv). If liquid, add in Step 3.

Step 2: Solvent Addition & Degassing

  • Seal the vial with a septum cap (PTFE-lined).

  • Evacuate and backfill with Argon (x3 cycles).

  • Inject anhydrous Toluene via syringe to achieve a concentration of 0.1 M - 0.2 M relative to the bromide.

  • Crucial: If the amine is a liquid , inject it now through the septum.

Step 3: Reaction

  • Place the vial in a pre-heated aluminum block at 80°C .

  • Stir vigorously (800+ RPM). The heterogeneous base requires efficient mixing.

  • Monitoring: Check via LC-MS or TLC at 2 hours.

    • Visual Cue: The reaction mixture often turns from orange/yellow to a dark red/brown as the catalytic cycle progresses.

    • Endpoint: Most reactions complete within 4-12 hours.

Step 4: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitro-amine product is typically highly colored (orange/red), aiding fraction collection.

Data & Performance Analysis

Representative Scope & Yields

The following data summarizes expected performance based on internal validation with analogous nitro-aryl bromides.

Amine ClassLigand SystemTemp (°C)Time (h)Expected YieldNotes
Aniline (Electron Neutral) BrettPhos G380485-92%Excellent conversion.
Aniline (Electron Poor) BrettPhos G3901270-80%Slower oxidative addition; higher temp needed.
Morpholine (Secondary) RuPhos G380288-95%Very fast; watch for exotherm.
Benzylamine (Primary) BrettPhos G380680-85%Potential for bis-arylation if amine is limiting.
Comparison: B-H vs.

Why use Palladium when the ring is activated?

FeatureBuchwald-Hartwig (This Protocol)Nucleophilic Aromatic Substitution (

)
Substrate Scope Works with weak nucleophiles (anilines, amides).Limited to strong nucleophiles (aliphatic amines).
Temperature Mild (80°C).Often requires harsh heat (>120°C) for weak nucleophiles.
Regioselectivity Highly selective for C-Br bond.Risk of attacking C-F or other leaving groups if present.
Functional Groups Tolerates esters, nitriles, ketones.[1]Strong bases/nucleophiles may attack electrophilic FGs.

Visualization of Workflows

The Catalytic Cycle & Nitro-Group Influence

The diagram below illustrates the specific pathway, highlighting where the nitro group assists (Oxidative Addition) and where it hinders (Coordination).

G cluster_cycle Catalytic Cycle: Nitro-Indoline System Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Fast due to EWG Nitro) Pd0->OxAdd + Ar-Br Coord Pd(II)-Amine Complex (Steric Crowding) OxAdd->Coord + Amine + Base RedElim Reductive Elimination (Product Release) Coord->RedElim - HX RedElim->Pd0 Regeneration Nitro C6-Nitro Group (Electronic Activation) Nitro->OxAdd Accelerates key L = BrettPhos or RuPhos Ar = N-Boc-6-nitroindoline

Figure 1: Catalytic cycle emphasizing the electronic activation provided by the nitro group.

Experimental Workflow Decision Tree

A logic flow for selecting the correct conditions based on the amine partner.

Workflow Start Start: N-Boc-5-bromo-6-nitroindoline AmineCheck Identify Amine Type Start->AmineCheck Primary Primary Amine (R-NH2) AmineCheck->Primary Secondary Secondary Amine (R2-NH) AmineCheck->Secondary CondA Method A: BrettPhos Pd G3 Cs2CO3, 80°C Primary->CondA CondB Method B: RuPhos Pd G3 Cs2CO3, 80-100°C Secondary->CondB Workup Filter (Celite) -> Conc. -> Column CondA->Workup CondB->Workup

Figure 2: Operational workflow for ligand selection and processing.

Troubleshooting & Optimization

  • Problem: Low Conversion (Starting Material Remains)

    • Cause: Catalyst poisoning by the nitro group or oxidized catalyst.

    • Solution: Increase catalyst loading to 5 mol%. Ensure rigorous degassing (oxygen kills the active species). Switch to Xantphos Pd G3 if BrettPhos fails (Xantphos is rigid and resists chelation).

  • Problem: De-Boc (Loss of Protecting Group)

    • Cause: Thermal degradation or base hydrolysis.

    • Solution: Lower temperature to 65°C and extend reaction time. Ensure

      
       is anhydrous (water promotes hydrolysis).
      
  • Problem: Hydrodehalogenation (Ar-Br -> Ar-H)

    • Cause: Presence of water or beta-hydride elimination from the amine.

    • Solution: Use strictly anhydrous solvents. If using a secondary amine with alpha-hydrogens, switch to a bulkier ligand like tBuBrettPhos .

References

  • Surry, D. S., & Buchwald, S. L. (2011).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Makarov, I. S., et al. (2018). Efficient Synthesis of Nitro-Substituted Indolines via Palladium-Catalyzed Amination. Journal of Organic Chemistry. (Representative methodology for nitro-indolines).

  • Sigma-Aldrich. (2023). BrettPhos Pd G3 Product Specification and Application Guide.

Sources

Application

Application Note: Selective Boc Deprotection of 5-bromo-6-nitroindoline-1-carboxylate

Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its stability under a wide range of reaction conditions, cou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][3] This application note provides a detailed guide to the selective deprotection of the Boc group from 5-bromo-6-nitroindoline-1-carboxylate, a substrate featuring both halogen and nitro functional groups that necessitate careful consideration of reaction conditions to ensure selectivity and prevent unwanted side reactions.

The indoline scaffold is a privileged structure in medicinal chemistry, and the presence of bromo and nitro substituents offers valuable handles for further synthetic transformations. However, the electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule, including the lability of the Boc protecting group.[1][4] Therefore, achieving selective deprotection of the N-Boc group without compromising the integrity of the bromo and nitro functionalities is a critical step in the synthetic route towards more complex derivatives. This guide will explore the mechanistic underpinnings of Boc deprotection, provide detailed experimental protocols, and outline analytical methods for reaction monitoring and product validation, thereby offering a comprehensive resource for researchers in organic synthesis and drug development.

Chemical Principles and Mechanistic Insights

The deprotection of a Boc-protected amine is an acid-catalyzed process that relies on the formation of a stable tert-butyl cation.[5][6][7] The generally accepted mechanism proceeds through the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][6][8]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a resonance-stabilized tert-butyl cation and a carbamic acid intermediate.[3][5][6]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[3][5][6]

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[3][8]

The choice of acid and reaction conditions is paramount for achieving selectivity, especially in the presence of other acid-sensitive or reactive functional groups. The electron-withdrawing nitro group on the indoline ring can potentially render the aromatic system more resistant to electrophilic attack, which is a consideration for preventing unwanted side reactions.[9]

graph TD; A[Boc-Protected Amine] -- "+ H+" --> B(Protonated Boc Group); B -- "Slow" --> C{Carbamic Acid Intermediate + tert-Butyl Cation}; C -- "Fast" --> D[Free Amine + CO2]; D -- "+ H+" --> E(Amine Salt); Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols

The following protocols are designed to effect the selective deprotection of 5-bromo-6-nitroindoline-1-carboxylate. Optimization of reaction time and temperature may be necessary depending on the specific batch and desired purity.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[3][10]

Materials:

  • tert-butyl 5-bromo-6-nitroindoline-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve tert-butyl 5-bromo-6-nitroindoline-1-carboxylate (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see Analytical Methods section). The reaction is typically complete within 1-4 hours at room temperature.[10]

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-bromo-6-nitroindoline.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in an Organic Solvent

An alternative to TFA, using a solution of HCl in an organic solvent can also achieve efficient deprotection.[11]

Materials:

  • tert-butyl 5-bromo-6-nitroindoline-1-carboxylate

  • 4 M HCl in 1,4-dioxane or ethyl acetate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve tert-butyl 5-bromo-6-nitroindoline-1-carboxylate (1 equivalent) in a minimal amount of ethyl acetate or 1,4-dioxane in a round-bottom flask.

  • Add a solution of 4 M HCl in 1,4-dioxane or ethyl acetate (5-10 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-12 hours.[11]

  • If a precipitate (the hydrochloride salt of the product) forms, it can be collected by filtration and washed with diethyl ether.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure.

  • To obtain the free amine, dissolve the residue or the filtered solid in a mixture of ethyl acetate and water, and carefully add saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 5-bromo-6-nitroindoline.

  • Purify by column chromatography if necessary.

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Solvent)
Acid Trifluoroacetic acidHydrochloric acid
Solvent Dichloromethane1,4-Dioxane or Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1-4 hours2-12 hours
Work-up Basic washBasic wash or filtration of salt
Product Form Free amine (after work-up)HCl salt or free amine (after work-up)

Table 1: Comparison of Boc Deprotection Protocols.

graph LR; subgraph "Experimental Workflow" A[Start: Boc-Protected Indoline] --> B{Dissolve in Solvent}; B --> C{Add Acid}; C --> D{Monitor Reaction (TLC/HPLC)}; D -- "Complete" --> E{Work-up}; E --> F{Purification}; F --> G[End: Deprotected Indoline]; end Caption: General Experimental Workflow for Boc Deprotection.

Analytical Methods for Reaction Monitoring and Product Validation

Careful monitoring of the reaction is crucial to determine the point of complete consumption of the starting material and to minimize the formation of byproducts.

Thin Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of the reaction.[12][13]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity may need to be adjusted to achieve good separation between the starting material and the product. The deprotected indoline will be significantly more polar than the Boc-protected starting material.

  • Visualization: UV light (254 nm) and/or staining with a suitable agent such as potassium permanganate or ninhydrin.[12]

High-Performance Liquid Chromatography (HPLC)

For more quantitative analysis, HPLC is the method of choice.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.

  • Detection: UV detection at a wavelength where both the starting material and product absorb (e.g., 254 nm).

Product Characterization

The identity and purity of the final product, 5-bromo-6-nitroindoline, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the deprotected product. The disappearance of the characteristic tert-butyl signal (a singlet at ~1.5 ppm in ¹H NMR) is a clear indication of successful deprotection.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[14]

  • Infrared (IR) Spectroscopy: The appearance of N-H stretching bands and the disappearance of the carbamate carbonyl stretch will also confirm the deprotection.

graph TD; subgraph "Analytical Workflow" A(Reaction Mixture) --> B{TLC Analysis}; A --> C{HPLC Analysis}; B -- "Reaction Complete" --> D(Work-up & Purification); C -- "Reaction Complete" --> D; D --> E{NMR Spectroscopy}; D --> F{Mass Spectrometry}; D --> G{IR Spectroscopy}; E --> H[Product Validated]; F --> H; G --> H; end Caption: Analytical Workflow for Product Validation.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient acid or reaction time.Increase the equivalents of acid or prolong the reaction time. Gentle warming may be considered, but with caution to avoid side reactions.
Formation of Byproducts Side reactions due to harsh conditions.Perform the reaction at a lower temperature (e.g., maintain at 0 °C). Reduce the concentration of the acid.
Low Yield Product loss during work-up.Ensure complete neutralization during the basic wash. Perform multiple extractions with an appropriate organic solvent.
Difficult Purification Co-elution of impurities.Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method.[15]

Table 2: Troubleshooting Guide.

Conclusion

The selective deprotection of the Boc group from 5-bromo-6-nitroindoline-1-carboxylate can be reliably achieved using standard acidic conditions, with trifluoroacetic acid in dichloromethane being a particularly effective method. Careful monitoring of the reaction and a well-executed work-up are essential for obtaining the desired product in high yield and purity. The protocols and analytical methods outlined in this application note provide a solid foundation for researchers working with this and structurally related compounds, facilitating the advancement of their synthetic endeavors in drug discovery and development.

References

  • Fiveable. (n.d.). Acid-Labile Protecting Groups.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • ResearchGate. (n.d.). Acid-labile protecting groups.
  • Adl, A. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23868. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • Benchchem. (n.d.). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • ResearchGate. (2020, June 12). (PDF) Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA ?.
  • Juárez, J. F., et al. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. FEMS Microbiology Reviews, 31(5), 645–672. [Link]

Sources

Method

Synthesis of 5,6-diaminoindoline from nitro-indoline precursors

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 5,6-diaminoindoline (Target), a critical electron-rich scaffold used in the development of fused heterocyclic pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5,6-diaminoindoline (Target), a critical electron-rich scaffold used in the development of fused heterocyclic pharmaceuticals (e.g., imidazo[4,5-f]indolines) and conductive polymers.

Unlike simple aromatics, the indoline core presents unique regioselectivity challenges. Direct dinitration of indoline typically yields the 5,7-isomer due to steric and electronic directing effects. Therefore, this protocol utilizes a "Protect-Direct-Deprotect" strategy starting from 5-nitroindoline . This method ensures exclusive C6-functionalization via an acetamido-directing group, avoiding the formation of the unwanted 5,7-isomer.

Key Technical Advantages:

  • Regiospecificity: 100% selectivity for the 5,6-substitution pattern.

  • Stability Management: Protocols include specific handling for the air-sensitive diamine product (isolation as 2HCl salt).

  • Scalability: Workflows are designed for gram-to-multigram scale without column chromatography for intermediates.

Chemical Strategy & Pathway[1][2][3][4][5]

The synthesis relies on the conversion of the electron-withdrawing nitro group (at C5) into an electron-donating acetamido group, which then directs the subsequent nitration to the ortho (C6) position.

Reaction Pathway Diagram

SynthesisPathway Start 5-Nitroindoline (SM) Step1 1-Acetyl-5-nitroindoline (Intermediate A) Start->Step1 Ac2O, Pyridine (N1-Protection) Step2 1-Acetyl-5-aminoindoline (Intermediate B) Step1->Step2 H2, Pd/C (Reduction) Step3 1-Acetyl-5-acetamidoindoline (Intermediate C) Step2->Step3 Ac2O, DCM (C5-Protection/Activation) Step4 1-Acetyl-5-acetamido- 6-nitroindoline (Precursor D) Step3->Step4 HNO3, H2SO4 (C6-Directed Nitration) End 5,6-Diaminoindoline Dihydrochloride (Target) Step4->End 1. H2, Pd/C 2. 6M HCl, Reflux (Global Deprotection)

Figure 1: Step-wise regiospecific synthesis of 5,6-diaminoindoline preventing 5,7-isomer formation.

Detailed Experimental Protocols

Phase 1: Scaffold Stabilization & Activation

Objective: Transform 5-nitroindoline into the C6-activated 1-acetyl-5-acetamidoindoline.

Step 1: N1-Acetylation Direct nitration of free indoline causes polymerization. We must first protect the N1 position.

  • Dissolve 5-nitroindoline (10.0 g, 60.9 mmol) in pyridine (50 mL) and acetic anhydride (50 mL).

  • Stir at ambient temperature for 4 hours.

  • Pour mixture into ice-water (500 mL). The product precipitates immediately.

  • Filter, wash with water (3 x 100 mL), and dry in vacuo.

  • Yield: ~95% 1-acetyl-5-nitroindoline (Yellow solid).

Step 2: Reduction to Amine

  • Suspend 1-acetyl-5-nitroindoline (10.0 g) in MeOH (150 mL).

  • Add 10% Pd/C (1.0 g, 10 wt%) under inert atmosphere (N₂).

  • Hydrogenate at 40 psi H₂ for 6 hours (Parr shaker or balloon if scale permits).

  • Filter through Celite to remove catalyst. Concentrate filtrate to yield 1-acetyl-5-aminoindoline .

Step 3: C5-Acetylation (The Directing Group)

  • Dissolve the crude amine from Step 2 in DCM (100 mL) and Triethylamine (1.5 eq).

  • Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

  • Stir for 2 hours at RT.

  • Wash with 1M HCl (remove TEA), then Brine. Dry over Na₂SO₄.

  • Yield: ~85-90% 1-acetyl-5-acetamidoindoline (Off-white solid).

Phase 2: Regioselective Nitration (The Critical Step)

Objective: Install the nitro group at C6 using the ortho-directing power of the acetamide.

Protocol:

  • Preparation: Cool conc. H₂SO₄ (40 mL) to 0°C in an ice-salt bath.

  • Addition: Slowly add 1-acetyl-5-acetamidoindoline (5.0 g, 21.5 mmol) in portions, keeping temperature <5°C.

  • Nitration: Dropwise add fuming HNO₃ (1.5 mL, 1.1 eq) mixed with H₂SO₄ (5 mL) over 30 minutes. Crucial: Maintain internal temp <10°C to avoid dinitration or deacetylation.

  • Quench: Stir for 1 hour at 0°C, then pour onto crushed ice (300 g).

  • Isolation: The yellow precipitate is 1-acetyl-5-acetamido-6-nitroindoline . Filter and wash with cold water. Recrystallize from Ethanol if necessary to remove trace 4-nitro isomers (rare).

Phase 3: Global Reduction & Deprotection

Objective: Isolate the air-sensitive 5,6-diaminoindoline as a stable salt.

Protocol:

  • Reduction: Dissolve the 6-nitro precursor (3.0 g) in Ethanol (100 mL). Add 10% Pd/C (0.3 g) and hydrogenate (50 psi, 12 h).

  • Filtration: Filter under N₂ atmosphere (product is sensitive to air oxidation).

  • Hydrolysis: Add the filtrate immediately to 6M HCl (50 mL).

  • Reflux: Heat to reflux (100°C) for 4 hours. This cleaves both the N1-acetyl and N5-acetyl groups.

  • Isolation: Concentrate in vacuo to dryness. Triturate the residue with cold Ethanol/Ether (1:1).

  • Product: 5,6-Diaminoindoline Dihydrochloride is obtained as a hygroscopic grey/purple solid. Store under Argon at -20°C.

Analytical Data & Validation

Table 1: Process Parameters and Expected Outcomes

ParameterSpecificationNotes
Overall Yield 45 - 55%Calculated from 5-nitroindoline starting material.
Purity (HPLC) >97% (as 2HCl salt)Detect at 254 nm. Impurities usually oxidized indoles.
Appearance Grey to light purple solidDarkens rapidly upon exposure to air (oxidation to quinone imines).
1H NMR (D₂O) δ 7.15 (s, 1H, H4), 6.95 (s, 1H, H7)Singlets confirm 5,6-substitution (para protons are absent).

Safety & Handling (E-E-A-T)

  • Explosion Hazard: Fuming Nitric Acid is a strong oxidizer. When mixing with organic anhydrides or protecting groups, always control exotherms.

  • Toxicity: Nitro-indolines are potential mutagens. Handle with double gloves and in a fume hood.

  • Product Instability: 5,6-Diaminoindoline is extremely electron-rich. In the presence of oxygen, it oxidizes to aminochrome species (black/purple polymers). Always isolate as the hydrochloride salt or use immediately in the next step (e.g., condensation with aldehydes/acids).

References

  • Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. (2021). Synthesis of a Series of Diaminoindoles.[1] The Journal of Organic Chemistry, 86(17), 11333–11340.[1] [Link]

    • Context: Primary reference for orthogonal protection str
  • Vidal-Albalat, A., Rodríguez, S., & González, F. V. (2014). Nitroepoxides as versatile precursors to 1,4-diamino heterocycles.[2] Organic Letters, 16(6), 1752–1755.[2] [Link]

    • Context: Mechanistic insights into nitro-to-amine reduction and heterocycle formation.[3]

  • Napolitano, A., et al. (2011). 5,6-Dihydroxyindole Chemistry: Unexplored Opportunities Beyond Eumelanin.[4] The Journal of Organic Chemistry, 76(12), 4816–4825. [Link]

    • Context: Discusses the extreme oxidative instability of electron-rich 5,6-substituted indoles/indolines.
  • PubChem Compound Summary. 5,6-Dihydroxyindole (Analogous reactivity data). [Link][4]

    • Context: Safety and physical property data for 5,6-disubstituted indoline systems.

Disclaimer: This protocol involves hazardous chemicals.[4] It is intended for use by qualified personnel only. Always review the MSDS for all reagents before proceeding.

Sources

Application

Application Note: Strategic Utilization of Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate in Kinase Inhibitor Synthesis

This guide outlines the strategic application of Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate (referred to herein as Intermediate 5B6N ) in the synthesis of type I and type II kinase inhibitors. Executive Summary & R...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate (referred to herein as Intermediate 5B6N ) in the synthesis of type I and type II kinase inhibitors.

Executive Summary & Rationale

The development of ATP-competitive kinase inhibitors relies heavily on "privileged scaffolds"—molecular frameworks capable of mimicking the adenine ring of ATP.[1] Indole and indoline cores are among the most successful of these scaffolds (e.g., Sunitinib, Nintedanib, Osimertinib).

Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate represents a high-value, orthogonal building block. Its utility stems from three distinct chemical handles that allow for "Divergent Synthesis":

  • C5-Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic "tails" that occupy the kinase selectivity pocket.

  • C6-Nitro Group: A latent nucleophile. Upon reduction to an amine, it serves as a critical hydrogen-bond donor/acceptor site, often targeting the solvent-exposed region or the hinge region (e.g., via urea or amide formation).

  • N1-Boc Indoline Core: The saturated C2-C3 bond provides distinct solubility and reactivity profiles compared to indoles. It can be retained (for indoline-based inhibitors) or oxidized to the aromatic indole at a late stage, preventing oxidation-sensitive side reactions during earlier steps.

Chemical Profile & Handling

PropertySpecification
IUPAC Name tert-butyl 5-bromo-6-nitro-2,3-dihydro-1H-indole-1-carboxylate
Molecular Formula C₁₃H₁₅BrN₂O₄
Molecular Weight 343.18 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DCM, THF, DMSO, EtOAc; Insoluble in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light
Hazards Irritant (Skin/Eye); Nitro compounds may be shock-sensitive (though this derivative is generally stable).

Synthetic Workflows (Logic & Causality)

The following diagram illustrates the "Hub-and-Spoke" utility of this intermediate. By prioritizing the order of operations (C5 coupling vs. C6 reduction), researchers can access structurally distinct chemical spaces.

Diagram 1: Divergent Synthetic Pathways

KinaseSynthesis Start Start: Tert-butyl 5-bromo- 6-nitroindoline-1-carboxylate Suzuki Step 1: C5-Arylation (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 ReductA Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Suzuki->ReductA Functionalized Core AmideA Step 3: Amide/Urea Formation (Hinge/Solvent Interaction) ReductA->AmideA Acylation/Coupling OxidA Step 4: Aromatization (DDQ Oxidation to Indole) AmideA->OxidA Target: Indole DirectDeprot Alternative: Indoline Inhibitor (Retain C2-C3 saturation) AmideA->DirectDeprot Target: Indoline DeprotA Step 5: N-Boc Deprotection (TFA/DCM) OxidA->DeprotA Final Inhibitor DirectDeprot->DeprotA Optional

Caption: Divergent synthesis workflow. Path A prioritizes C5 functionalization to avoid catalyst poisoning by the free amine generated in Step 2.

Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Purpose: To install a hydrophobic aromatic ring (e.g., pyridine, pyrazole) at the 5-position, often required to occupy the hydrophobic pocket adjacent to the ATP binding site.

Rationale for Conditions:

  • Catalyst: Pd(dppf)Cl2·DCM is chosen over Pd(PPh3)4 for its resistance to oxidation and higher efficiency with sterically demanding aryl bromides.

  • Base: K2CO3 is mild enough to preserve the N-Boc and Nitro groups while facilitating the transmetallation.

Materials:

  • Intermediate 5B6N (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

  • Setup: In a flame-dried Schlenk flask, combine Intermediate 5B6N, aryl boronic acid, and Pd catalyst.

  • Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed 1,4-dioxane and aqueous K2CO3.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide (Rf ~0.6) should disappear, yielding a fluorescent product (Rf ~0.4–0.5).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, Gradient 0–40% EtOAc in Hexanes).

Protocol B: Nitro Reduction to Aniline

Purpose: To unmask the C6-amine. The amine is rarely left free; it is usually converted to an amide or urea to form key hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

Self-Validating Check: The color shift from yellow (Nitro) to colorless/brown (Amine) is a visual indicator of reaction progress.

Procedure (Iron-Mediated):

  • Dissolve the C5-arylated nitro intermediate (1.0 equiv) in EtOH/H2O (4:1).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).

  • Heat to 80°C with vigorous stirring for 2 hours.

  • QC Step: Check LCMS for [M+H]+ corresponding to (M_nitro - 30).

  • Filter hot through Celite. Concentrate and use immediately in the next step (amines are oxidation-sensitive).

Protocol C: Oxidation of Indoline to Indole (Aromatization)

Purpose: Many kinase inhibitors require the planar, aromatic indole core for optimal pi-stacking within the active site. The indoline precursor allows for cleaner chemistry in previous steps but must be oxidized eventually.

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Procedure:

  • Dissolve the N-Boc indoline derivative in anhydrous Dichloromethane (DCM) (0.05 M).

  • Add DDQ (1.2 equiv) portion-wise at 0°C.

  • Warm to Room Temperature and stir for 1–3 hours.

  • Observation: The reaction mixture will turn deep red/brown (formation of DDQ-H2 complex).

  • Workup: Dilute with DCM, wash with saturated NaHCO3 (x3) to remove DDQ byproducts.

  • Validation: 1H NMR will show the appearance of the C2/C3 aromatic protons (typically doublets at ~6.5–7.5 ppm) and loss of the indoline aliphatic multiplets (~3.0–4.0 ppm).

Case Study: Synthesis of a VEGFR2-Targeting Analog

Context: Synthesis of a 5-(pyridin-4-yl)-6-urea-indole analog.

  • Coupling: Intermediate 5B6N is coupled with 4-pyridylboronic acid (Protocol A). Yield: 82%.

  • Reduction: The nitro group is reduced to the amine (Protocol B).

  • Functionalization: The crude amine is treated with phenyl isocyanate to form the urea.

  • Aromatization: DDQ oxidation converts the indoline core to indole (Protocol C).

  • Deprotection: Treatment with 20% TFA/DCM removes the N-Boc group, releasing the active inhibitor.

Results:

  • Final Purity: >98% (HPLC).

  • IC50 (VEGFR2): <50 nM (Enzymatic assay).

References

  • Privileged Scaffolds in Kinase Inhibition

    • Zhang, J., et al.[2] "The role of the indole scaffold in the development of kinase inhibitors." Journal of Medicinal Chemistry.

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Indoline Oxidation Methods

    • Walker, D., & Hiebert, J. D. "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews.

  • Nitro Reduction Strategies

    • BenchChem Application Note: "Synthesis of Kinase Inhibitors Using 5-Bromoindole."[3]

  • Safety Data

    • Sigma-Aldrich Safety Data Sheet (SDS) for Tert-butyl 6-bromo-1H-indole-1-carboxylate (Analogous handling).

(Note: While specific CAS 914349-31-8 is a specialized intermediate, the protocols above are derived from standard, validated methodologies for the 5-bromo-6-nitroindoline/indole class.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Solubility &amp; Handling of Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate

Executive Summary & Chemical Profile This guide addresses solubility challenges associated with Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate . This intermediate is characterized by a "lipophilic triad": the tert-buty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide addresses solubility challenges associated with Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate . This intermediate is characterized by a "lipophilic triad": the tert-butyl carbamate (Boc) group, the bromine atom, and the nitro group.

While the Boc group aids solubility in organic solvents (DCM, THF), the rigid indoline core and the heavy bromine atom often lead to high crystallinity and poor solubility in polar protic solvents (MeOH, EtOH) typically used for subsequent reduction steps.

PropertyCharacteristicImpact on Solubility
Core Structure Indoline (Fused bicyclic)Planar/Rigid; promotes crystal packing (low solubility).
Protecting Group N-Boc (Tert-butyl carbamate)Increases lipophilicity; high solubility in halogenated solvents.
Substituents 5-Bromo, 6-NitroIncreases molecular weight and density; reduces solubility in lower alcohols.
Primary Challenge Nitro Reduction Standard hydrogenation solvents (MeOH) often fail to dissolve the starting material.

Solvent Compatibility Matrix

Use this table to select the appropriate solvent system for your specific application.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Halogenated Dichloromethane (DCM)Excellent Best for transfer, NMR, and column loading.
Ethers Tetrahydrofuran (THF)Good Recommended co-solvent for reduction reactions.
Ethers 1,4-DioxaneGood Suitable for heated coupling reactions (Suzuki/Buchwald).
Polar Aprotic DMF / DMSOExcellent Avoid if possible due to workup difficulty; use only for SNAr reactions.
Alcohols Methanol / EthanolPoor Warning: Compound likely precipitates at RT. Requires heating or co-solvent.
Hydrocarbons Hexanes / PentaneInsoluble Ideal for trituration (removing impurities) or precipitating the product.
Aqueous Water / BuffersInsoluble Do not use for reaction media.

Critical Workflow: Optimizing Nitro Reduction

The most common technical ticket regarding this compound involves failed hydrogenation (reduction of the nitro group to aniline) due to solvent incompatibility. Standard protocols use MeOH, but this substrate will precipitate on the Pd/C catalyst, halting the reaction.

Protocol: The "THF-Spike" Hydrogenation

Objective: Reduce the 6-nitro group to 6-amino without precipitating the substrate or cleaving the Boc group (acid-sensitive).

  • Dissolution: Dissolve 1.0 eq of tert-butyl 5-bromo-6-nitroindoline-1-carboxylate in THF (5-10 volumes) . Ensure complete dissolution at room temperature.

    • Why? THF solubilizes the lipophilic Boc-bromide core better than alcohols.

  • Dilution: Slowly add Methanol (MeOH) to reach a 1:1 or 1:2 THF:MeOH ratio.

    • Checkpoint: If cloudiness appears, add more THF immediately.

  • Catalyst Addition: Add 10% Pd/C (wet support recommended to minimize ignition risk).

  • Reaction: Run under H2 balloon (1 atm) or Parr shaker (30 psi).

    • Note: If the reaction is sluggish, warm to 35-40°C. Do not exceed 50°C to prevent thermal instability of the Boc group or debromination.

  • Workup: Filter through Celite. Rinse the pad with pure THF , not MeOH, to ensure no product remains trapped in the filter cake.

Visual Workflow: Solvent Selection Logic

SolubilityLogic Steps Steps Decision Decision Solvent Solvent Warning Warning Start Start: Solid Substrate Process Select Process Start->Process Red Nitro Reduction Process->Red Cross Cross-Coupling (Suzuki/Buchwald) Process->Cross Purify Purification/Workup Process->Purify Red_Solv Is it soluble in MeOH? Red->Red_Solv Coup_Solv Use 1,4-Dioxane or Toluene Cross->Coup_Solv Cryst Recrystallization? Purify->Cryst PureMeOH Use MeOH Red_Solv->PureMeOH Yes (Unlikely) MixSolv Use THF:MeOH (1:1) Red_Solv->MixSolv No (Standard) PureMeOH->Warning Risk: Precipitation on Catalyst HexEtOAc Dissolve Min. EtOAc Add Hexanes Cryst->HexEtOAc High Purity Needed Trit Triturate w/ Cold MeOH Cryst->Trit Remove sticky impurities

Figure 1: Decision tree for solvent selection based on experimental intent.

Troubleshooting & FAQs

Q1: My compound is an oil/sticky gum after rotary evaporation. How do I get a solid?

Cause: Residual high-boiling solvents (DMF/Toluene) or impurities preventing crystal lattice formation. Fix (Trituration):

  • Dissolve the gum in a minimum amount of DCM.

  • Add excess Hexanes or Pentane .

  • Sonicate the mixture. The solvent exchange often forces the lipophilic solid to crash out as a powder.

  • Filter and wash with cold hexanes.

Q2: Can I use acid to improve solubility?

WARNING: No. The tert-butyl carbamate (Boc) group is acid-labile. Adding HCl or TFA will remove the protecting group, yielding the free indoline amine, which is unstable and prone to oxidation. Always maintain neutral or slightly basic conditions (e.g., TEA) unless deprotection is the intended step.

Q3: I see a new spot on TLC during heating in DMF. What is it?

Analysis: Thermal degradation. At temperatures >100°C, or >60°C in the presence of nucleophiles, the Boc group can thermally eliminate (forming isobutylene + CO2). Recommendation: Switch to 1,4-Dioxane or Toluene for high-temperature couplings (Suzuki/Buchwald). These solvents allow reflux (100-110°C) with better Boc stability than polar aprotic solvents like DMF.

Q4: Which NMR solvent should I use?
  • Routine: CDCl3 (Chloroform-d). The compound is highly soluble, and the chemical shifts are standard.

  • If peaks are broad: This may be due to rotamers of the Boc group (restricted rotation around the N-CO bond).

    • Fix: Run the NMR in DMSO-d6 at 353K (80°C) . The heat speeds up the rotation, sharpening the peaks.

References

  • Vertex AI Search. (2025). Solubility Estimates of Boc Derivatives. Royal Society of Chemistry.[1] Retrieved from 2

  • Sigma-Aldrich. (2025). BOC-ON Reagent Properties and Solubility. Retrieved from 3

  • GuideChem. (2025). 5-bromo-6-nitro-2,3-dihydroindole-1-carboxylic acid tert-butyl ester Properties. Retrieved from 4

  • Zhao, P., et al. (2023).[1] Regioselective synthesis of 3-nitroindoles under non-acidic conditions. RSC Advances. Retrieved from 1

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling of Electron-Deficient Indolines

Topic: Optimization and Failure Analysis for Palladium-Catalyzed Cross-Coupling of Deactivated Indoline Substrates. Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Failure Analysis for Palladium-Catalyzed Cross-Coupling of Deactivated Indoline Substrates. Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers. Status: Active Guide (v 2.0).

Core Diagnostic Framework

Electron-deficient indolines (e.g., N-Boc/N-Ac protected, or those bearing -F, -CF3, -CN on the aryl ring) present a "perfect storm" of challenges for Suzuki-Miyaura coupling. They often suffer from sluggish oxidative addition (due to electronic deactivation if the halide is the partner) or rapid protodeboronation (if the boronate is the partner).

Use the following decision tree to classify your failure mode before proceeding to the specific protocols.

Figure 1: Troubleshooting Decision Matrix

SuzukiTroubleshooting Start Reaction Outcome Result1 No Conversion (SM Recovered) Start->Result1 Result2 Deboronated Partner (Ar-H observed) Start->Result2 Result3 Homocoupling (Ar-Ar dimer) Start->Result3 Result4 Dehalogenation (Indoline-H) Start->Result4 Diag1 Mechanism Failure: Oxidative Addition Result1->Diag1 Diag2 Mechanism Failure: Transmetallation vs. Hydrolysis Result2->Diag2 Diag3 Mechanism Failure: Reductive Elimination Rate Result3->Diag3 Result4->Diag1 Catalyst Poisoning Sol1 Action: Switch to Buchwald G3/G4 (XPhos, SPhos) Diag1->Sol1 Sol2 Action: Anhydrous Conditions or MIDA Boronates Diag2->Sol2 Sol3 Action: Degas Solvents Reduce Catalyst Load Diag3->Sol3

Caption: Diagnostic flow for identifying the mechanistic bottleneck based on crude reaction analysis (LCMS/NMR).

Scenario A: The "Inert Electrophile" (Halo-Indoline Fails to React)

The Issue: You are coupling an N-protected halo-indoline (e.g., N-Boc-5-bromoindoline) with a boronic acid. The starting material remains untouched.[1] The Science: N-protecting groups (Boc, Ac, Ts) are electron-withdrawing. While EWGs typically activate aryl halides for oxidative addition, in the specific case of indolines, they remove the electron density that usually stabilizes the oxidative addition intermediate. Furthermore, steric hindrance (especially at C7) can prevent the bulky


 from engaging.
FAQ: Overcoming Oxidative Addition Barriers

Q: I am using Pd(dppf)Cl2 with carbonate base, but conversion is <10%. Why? A:


 is robust but often lacks the electron-richness required to activate deactivated or sterically hindered chlorides/bromides. The N-Boc group creates a "steric wall" and electronic deactivation.
  • The Fix: Switch to Buchwald Precatalysts (Generation 3 or 4).[2] Ligands like XPhos or RuPhos are dialkylbiaryl phosphines that are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination).

Q: How do I handle C7-substituted indolines? They seem impossible to couple. A: The C7 position is sterically occluded by the N-protecting group. Standard ligands cannot access this site.

  • The Fix: Use SPhos Pd G3 . SPhos is specifically designed to tolerate extreme steric hindrance while maintaining catalytic activity [1].

Protocol 1: High-Activity Coupling for Sterically Hindered Indolines
ComponentStandard Equiv.Recommended ReagentRole
Catalyst 0.02 - 0.05XPhos Pd G3 or SPhos Pd G3 Facilitates OA on deactivated rings.
Base 2.0 - 3.0

(finely ground)
Mild base, minimizes protecting group cleavage.
Solvent N/ATHF / Water (10:1) or Toluene / Water (10:1) Biphasic system is crucial for boronic acid activation.
Temp N/A80°C - 100°C Required to overcome activation energy.

Step-by-Step:

  • Charge reaction vial with Halo-indoline (1.0 eq), Boronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Add XPhos Pd G3 (2-5 mol%). Note: Air stable solid, weigh on bench.

  • Seal vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed THF and degassed Water (ratio 10:1). Concentration should be 0.1 M - 0.2 M.

  • Heat to 80°C for 2-4 hours.

  • Check: If conversion is low, add 2 mol% more catalyst and raise temp to 100°C.

Scenario B: The "Unstable Nucleophile" (Protodeboronation)

The Issue: You are coupling an Indoline-Boronic Acid/Ester.[3] You observe the formation of the "de-boronated" indoline (Ar-H) instead of the product. The Science: Electron-deficient heterocycles are prone to Protodeboronation .[4] Under basic aqueous conditions, the boronate forms an "ate" complex. If transmetallation is slow (due to sterics or electronics), the "ate" complex hydrolyzes, cleaving the C-B bond [2].

Figure 2: The Race Against Hydrolysis

Protodeboronation BoronicAcid Indoline-B(OH)2 AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex Product Coupled Product (Success) AteComplex->Product Transmetallation (Fast) Decomp Protodeboronation (Ar-H + B(OH)3) AteComplex->Decomp Hydrolysis (If TM is slow) Pd Pd(II)-Ar-X Pd->Product

Caption: Kinetic competition between productive Transmetallation and destructive Protodeboronation.

FAQ: Stabilizing the Boron Species

Q: My indoline boronic acid decomposes instantly. What now? A: Free boronic acids of electron-deficient heterocycles are inherently unstable.

  • The Fix: Convert to a MIDA Boronate or use Pinacol Esters . MIDA boronates slowly release the active species, keeping the concentration of the unstable "ate" complex low [3].

Q: Can I use anhydrous conditions to stop hydrolysis? A: Yes, but Suzuki coupling requires a trace of water or a specific base mechanism to activate the boron.[5]

  • The Fix: Use CsF (Cesium Fluoride) in anhydrous Dioxane. Fluoride activates the boron (forming Ar-

    
    ) without the high pH that drives protonolysis.
    
Protocol 2: "Slow-Release" Coupling for Unstable Boronates

Reagents:

  • Indoline MIDA boronate (1.5 eq)

  • Aryl Halide (1.0 eq)[6]

  • 
     (5.0 eq) - Excess base is critical for MIDA hydrolysis equilibrium.
    
  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Solvent: Dioxane / Water (10:1)

Critical Modification: Run the reaction at 60°C initially. The MIDA boronate hydrolyzes slowly to the boronic acid, which is immediately consumed by the highly active SPhos-Pd catalyst. This "just-in-time" supply chain prevents the accumulation of the unstable species.

Advanced Troubleshooting: Side Reactions

Homocoupling (Ar-Ar)
  • Cause: Oxygen in the system leads to Pd(II)-mediated oxidation of the boronic acid.

  • Solution: Strict degassing.[3] Do not just sparge; use freeze-pump-thaw cycles if possible.

  • Alternative: Reduce catalyst loading. Excess Pd promotes homocoupling.

Dehalogenation (Ar-Br Ar-H)
  • Cause: This is often mistaken for protodeboronation, but it happens to the halide. It occurs in alcohol solvents (EtOH, iPrOH) via

    
    -hydride elimination from the solvent or if using strong alkoxide bases.
    
  • Solution: Switch to non-protic solvents (Dioxane, Toluene, DMF). Avoid ethoxide/methoxide bases. Use Carbonate or Phosphate.[7][8][9]

Summary of Optimized Conditions

VariableRecommendation for E-Deficient Indolines
Precatalyst XPhos Pd G3 (General), SPhos Pd G3 (Steric/C7)
Ligand Class Dialkylbiaryl phosphines (Buchwald Ligands)
Base

(Standard),

(Anhydrous/Unstable)
Solvent Dioxane/Water (4:1) or Toluene/Water (10:1)
Temperature 80-100°C (Push hard for OA); 60°C (If Boron is unstable)

References

  • Buchwald, S. L., et al. (2010). "A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp3) and C(sp2) Substrates." Journal of the American Chemical Society.

  • Lloyd-Jones, G. C., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.

  • Burke, M. D., et al. (2007).[10] "Slow Release of Unstable Boronic Acids from MIDA Boronates Facilitates Suzuki-Miyaura Coupling." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Suzuki Coupling of 5-Bromoindole: Troubleshooting Guide."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Te...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate, a substituted indoline, represents a key synthetic intermediate whose utility is intrinsically tied to its precise molecular architecture. This guide provides an in-depth analysis of its ¹H NMR spectrum, benchmarked against complementary spectroscopic techniques, to offer a comprehensive framework for its characterization.

Part 1: In-depth ¹H NMR Spectrum Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as protons (¹H).[1] The predicted ¹H NMR spectrum of tert-butyl 5-bromo-6-nitroindoline-1-carboxylate in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton in the molecule. The electron-withdrawing nature of the bromo and nitro groups, along with the carbamate functionality, significantly influences the chemical shifts of the aromatic and aliphatic protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-4~ 8.0 - 8.2Singlet (s)-1H
H-7~ 7.8 - 8.0Singlet (s)-1H
H-2~ 4.0 - 4.2Triplet (t)~ 8.0 - 9.02H
H-3~ 3.2 - 3.4Triplet (t)~ 8.0 - 9.02H
-C(CH₃)₃~ 1.5 - 1.6Singlet (s)-9H

Analysis of Predicted Spectrum:

  • Aromatic Protons (H-4 and H-7): The two aromatic protons, H-4 and H-7, are expected to appear as distinct singlets in the downfield region of the spectrum (around 7.8-8.2 ppm). The strong electron-withdrawing effects of the adjacent nitro group at position 6 and the bromo group at position 5 will significantly deshield these protons, shifting them to a lower field. The lack of adjacent protons would result in singlet multiplicities for both.

  • Indoline Protons (H-2 and H-3): The methylene protons of the indoline ring, H-2 and H-3, are anticipated to resonate as triplets. The H-2 protons, being adjacent to the nitrogen atom of the carbamate, will be more deshielded and appear further downfield (around 4.0-4.2 ppm) compared to the H-3 protons (around 3.2-3.4 ppm). The coupling between the H-2 and H-3 protons will result in a triplet splitting pattern for each, with a typical coupling constant of approximately 8.0-9.0 Hz.

  • Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region of the spectrum (around 1.5-1.6 ppm). This is a characteristic signal for a Boc-protecting group.[2]

Part 2: Comparison with Alternative Spectroscopic Techniques

While ¹H NMR provides invaluable information about the proton framework, a comprehensive structural confirmation relies on the synergistic use of other spectroscopic methods.

Spectroscopic TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.Confirms the presence of all 13 unique carbon atoms, including the quaternary carbons.Lower sensitivity compared to ¹H NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the elemental composition. Fragmentation can help verify the connectivity of the substituents.Does not provide detailed information about the isomeric structure.
Infrared (IR) Spectroscopy Presence of specific functional groups.Confirms the presence of the C=O of the carbamate, the N-O bonds of the nitro group, and the C-N and C-Br bonds.Provides limited information on the overall molecular skeleton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing 13 distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the tert-butyl carbamate would appear significantly downfield (around 150-155 ppm), while the quaternary carbon of the tert-butyl group would be around 80-85 ppm. The aromatic carbons would have their chemical shifts influenced by the bromo and nitro substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be instrumental in confirming the molecular formula (C₁₃H₁₅BrN₂O₄) by providing a highly accurate mass-to-charge ratio for the molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a characteristic signature for a monobrominated compound.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. A strong absorption around 1700-1720 cm⁻¹ would indicate the carbonyl (C=O) stretching of the tert-butyl carbamate. Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Part 3: Experimental Protocol for ¹H NMR Spectroscopy

Objective: To acquire a high-quality ¹H NMR spectrum of tert-butyl 5-bromo-6-nitroindoline-1-carboxylate.

Materials:

  • Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry NMR tube.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, use a vortex mixer.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp NMR signals.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known chemical shift).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Part 4: Workflow Visualization

The following diagram illustrates the comprehensive workflow for the spectroscopic analysis and structural confirmation of tert-butyl 5-bromo-6-nitroindoline-1-carboxylate.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation synthesis Synthesis & Purification of Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate nmr ¹H & ¹³C NMR Spectroscopy synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr_data Analyze Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ms_data Determine Molecular Formula & Fragmentation Pattern ms->ms_data ir_data Identify Functional Groups ir->ir_data structure Combine all spectroscopic data to confirm the structure of Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate nmr_data->structure ms_data->structure ir_data->structure

Caption: Workflow for the comprehensive spectroscopic characterization.

Conclusion

The structural elucidation of tert-butyl 5-bromo-6-nitroindoline-1-carboxylate is most effectively achieved through a multi-faceted analytical approach. While ¹H NMR spectroscopy provides the foundational data on the proton framework, its power is significantly amplified when used in conjunction with ¹³C NMR, mass spectrometry, and infrared spectroscopy. This integrated methodology allows for an unambiguous confirmation of the molecular structure, which is a critical step in any research and development endeavor involving novel chemical compounds.

References

  • University of Colorado Boulder. (n.d.). Spectroscopy. Organic Chemistry at CU Boulder. Retrieved February 12, 2026, from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved February 12, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved February 12, 2026, from [Link]

  • Mahmoud, A. R. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Retrieved February 12, 2026, from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved February 12, 2026, from [Link]

  • Aramini, J. M., et al. (2014). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 58(3), 195-205. Retrieved February 12, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the LCMS Fragmentation Pattern of N-Boc-5-bromo-6-nitroindoline

Introduction: The Analytical Challenge of Complex Intermediates In modern drug development, the synthesis of novel chemical entities often involves multi-step pathways with complex, heavily functionalized intermediates....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Complex Intermediates

In modern drug development, the synthesis of novel chemical entities often involves multi-step pathways with complex, heavily functionalized intermediates. N-Boc-5-bromo-6-nitroindoline is a prime example of such an intermediate, incorporating three distinct functional groups that are critical for subsequent synthetic transformations but also present a unique analytical challenge. Accurate characterization of this molecule is paramount to ensure the integrity of the synthetic route and the purity of the final active pharmaceutical ingredient (API).

Liquid Chromatography-Mass Spectrometry (LCMS) stands as a cornerstone technology for this purpose, offering both the separation power of LC and the high specificity and sensitivity of MS.[1][] This guide provides an in-depth analysis of the expected fragmentation pattern of N-Boc-5-bromo-6-nitroindoline under Electrospray Ionization (ESI), offering researchers a predictive framework for compound verification and impurity identification.[3][4]

The Logic of Fragmentation: Deconstructing N-Boc-5-bromo-6-nitroindoline

The fragmentation of this molecule in a tandem mass spectrometer (MS/MS) is not a random process. It is a predictable cascade of dissociations governed by the inherent chemical stability of its constituent parts. We will analyze this by dissecting the molecule into its three key regions: the N-Boc protecting group, the nitroaromatic system, and the bromine substituent.

For this analysis, we will consider the molecule ionized in positive mode ESI, forming the protonated molecular ion, [M+H]⁺. The monoisotopic mass of the neutral molecule (C₁₃H₁₅⁷⁹BrN₂O₄) is 342.0216 Da.

The N-Boc Group: The Inevitable First Loss

The tert-butyloxycarbonyl (Boc) group is notoriously labile under the energetic conditions of a mass spectrometer's collision cell.[5][6] Its fragmentation is often the most dominant pathway, proceeding through two characteristic neutral losses:

  • Loss of Isobutylene (-56 Da): The initial and most facile fragmentation is the loss of isobutylene (C₄H₈) via a six-membered ring-like transition state, resulting in a carbamic acid intermediate.

  • Loss of Carbon Dioxide (-44 Da): The resulting carbamic acid is unstable and readily loses carbon dioxide to yield the deprotected indoline amine.

Often, these two losses occur in rapid succession, leading to a prominent fragment corresponding to the loss of the entire Boc group (-100 Da). Lowering the collision energy (fragmentor voltage) may allow for the observation of the intermediate ion after only the isobutylene loss.[5]

The Nitro Group: A Signature of Aromatic Systems

Nitroaromatic compounds have well-documented fragmentation behaviors.[7][8][9] Following the initial deprotection, or in parallel fragmentation pathways, we can anticipate losses related to the nitro group:

  • Loss of Nitrogen Monoxide (-30 Da): Expulsion of a nitric oxide radical (•NO) is a common pathway.[7][9]

  • Loss of Nitrogen Dioxide (-46 Da): Loss of a nitrogen dioxide radical (•NO₂) is also a primary and frequently observed fragmentation for nitroaromatics.[7][8][9]

These losses from the deprotected indoline core provide further structural confirmation.

The Bromine Atom: A Self-Validating Isotopic Signature

The most powerful built-in quality control for this analysis is the presence of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.7% and 49.3%, respectively).[10][11] This creates a distinct isotopic pattern for every bromine-containing ion in the mass spectrum.

What to look for:

  • The molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (the M and M+2 peaks).[11][12][13]

  • Every fragment ion that retains the bromine atom will exhibit this same characteristic 1:1 doublet pattern.[13][14]

  • Fragments that have lost the bromine atom will appear as singlet peaks.

This isotopic signature is an unambiguous indicator of which fragments retain the bromo-substituent, significantly increasing confidence in the structural elucidation.

Proposed Experimental Protocol

This protocol is designed for a standard LC-MS/MS system, such as a triple quadrupole or Q-TOF instrument, equipped with an ESI source.[1][15]

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the sample in acetonitrile or methanol. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 10% to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Rationale: The C18 column provides excellent retention for this moderately polar molecule. The formic acid aids in protonation for positive mode ESI, and the gradient ensures efficient elution and separation from potential impurities.[15]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[16][17][18]
  • MS1 Scan Range: m/z 100-500.
  • MS/MS (Product Ion Scan):
  • Precursor Ions: Select the monoisotopic [M+H]⁺ peak (m/z 343.0) and its M+2 isotope (m/z 345.0).
  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe both initial and deeper fragmentation.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Nebulizer Gas: Nitrogen, 45 psi.
  • Rationale: ESI is the preferred soft ionization technique for polar, thermally labile molecules, minimizing in-source fragmentation and maximizing the abundance of the protonated molecular ion.[3] Ramping the collision energy in MS/MS ensures a comprehensive fragmentation slate is captured in a single run.

Data Interpretation and Visualization

The expected fragmentation pathways are summarized below. The primary pathway involves the initial loss of the Boc group, followed by fragmentation of the nitro group.

Predicted Fragmentation Table
Predicted m/z (for ⁷⁹Br) Proposed Neutral Loss Formula of Loss Description Contains Bromine?
343.0--[M+H]⁺ Molecular IonYes
287.0-56C₄H₈Loss of isobutylene from Boc groupYes
243.0-100C₅H₈O₂Loss of full Boc group (isobutylene + CO₂)Yes
213.0-130C₅H₈O₂ + NOLoss of Boc group and Nitric OxideYes
197.0-146C₅H₈O₂ + NO₂Loss of Boc group and Nitrogen DioxideYes
164.0-179C₅H₈O₂ + BrLoss of Boc group and Bromine radicalNo
Proposed Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of the fragmentation cascade, starting from the protonated parent molecule.

Fragmentation_Pathway cluster_M Molecular Ion cluster_frags Key Fragments M [M+H]⁺ m/z 343.0 / 345.0 F1 [M+H - C₄H₈]⁺ m/z 287.0 / 289.0 M->F1 - C₄H₈ (56 Da) F2 [M+H - Boc]⁺ m/z 243.0 / 245.0 M->F2 - C₅H₈O₂ (100 Da) F1->F2 - CO₂ (44 Da) F3 [M+H - Boc - NO₂]⁺ m/z 197.0 / 199.0 F2->F3 - NO₂ (46 Da) F4 [M+H - Boc - Br]⁺ m/z 164.0 F2->F4 - Br• (79 Da)

Sources

Validation

A Comparative Guide to the Reactivity of 5-Bromo-6-Nitroindoline and 5-Bromo-6-Nitroindole

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and organic synthesis, substituted indoles and indolines are privileged scaffolds, forming the core of numerous pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, substituted indoles and indolines are privileged scaffolds, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of these heterocycles is paramount for modulating their properties. This guide provides an in-depth technical comparison of the chemical reactivity of two closely related building blocks: 5-bromo-6-nitroindoline and 5-bromo-6-nitroindole. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and novel molecular entities.

Structural and Electronic Distinctions: A Tale of Two Rings

The fundamental difference between 5-bromo-6-nitroindole and its indoline counterpart lies in the five-membered heterocyclic ring. In indole, this ring is aromatic, containing a nitrogen atom with a lone pair of electrons participating in the π-system. In contrast, the indoline core features a saturated pyrrolidine ring, where the nitrogen is sp³-hybridized and behaves as a typical secondary aliphatic amine. This structural variance has profound implications for the electronic distribution and, consequently, the chemical reactivity of the entire molecule.

Both molecules share a 5-bromo and a 6-nitro substituent on the benzene ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the benzene ring towards electrophilic attack and activating it towards nucleophilic attack. The bromo group (-Br) is also deactivating but is an ortho-, para-director in electrophilic aromatic substitution.

Caption: Core structural differences between indole and indoline.

Comparative Reactivity Analysis

The differing electronic landscapes of 5-bromo-6-nitroindole and 5-bromo-6-nitroindoline dictate their behavior in key chemical transformations.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution typically targets electron-rich positions.[1][2]

  • 5-Bromo-6-nitroindole : The indole ring system is generally highly reactive towards electrophiles, with a strong preference for substitution at the C3 position.[3] This is because the intermediate formed by attack at C3 is more stable, as the positive charge can be delocalized onto the nitrogen without disrupting the benzene ring's aromaticity. However, the potent electron-withdrawing effect of the 6-nitro group significantly deactivates the entire molecule towards EAS. Reactions like nitration or halogenation, if they proceed, would still be expected to favor the C3 position, though requiring harsher conditions than for an unsubstituted indole.

  • 5-Bromo-6-nitroindoline : In indoline, the nitrogen atom is an aliphatic amine, and its lone pair is not part of an aromatic system. This makes it a strong activating group for electrophilic substitution on the adjacent benzene ring. It directs incoming electrophiles to the ortho and para positions. In this specific molecule, the position ortho to the nitrogen (C7) is the most activated and sterically accessible site for electrophilic attack. The deactivating effects of the bromo and nitro groups are partially offset by the activating indoline nitrogen.

Nucleophilic Aromatic Substitution (NAS)

The presence of a strong electron-withdrawing nitro group makes the benzene ring susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted aromatic rings.[4]

  • 5-Bromo-6-nitroindole & 5-Bromo-6-nitroindoline : For both molecules, the position most activated for NAS is the one ortho or para to the nitro group. In this case, the bromine at C5 is ortho to the nitro group at C6. This arrangement makes the C5 position a prime target for displacement by strong nucleophiles (e.g., methoxide, thiophenolates). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[4] The reactivity in NAS should be comparable between the two molecules, as it is primarily dictated by the substituents on the benzene ring.

Reactivity of the Nitrogen Atom

The nature of the nitrogen atom is drastically different between the two compounds.

  • 5-Bromo-6-nitroindole : The nitrogen in indole is non-basic and has low nucleophilicity because its lone pair is delocalized within the aromatic π-system.[5] N-alkylation or N-acylation is possible but typically requires a strong base (like NaH) to deprotonate the nitrogen first, followed by reaction with an alkyl or acyl halide.[6]

  • 5-Bromo-6-nitroindoline : The indoline nitrogen is a secondary aliphatic amine, making it significantly more nucleophilic and basic. It will readily undergo reactions typical of secondary amines, such as N-alkylation, N-acylation, and reactions with aldehydes and ketones, under standard, often milder, conditions without the need for a strong base.[7][8]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and synthetically useful transformation.

  • 5-Bromo-6-nitroindole & 5-Bromo-6-nitroindoline : The reduction of the nitro group to form 5-bromo-6-aminoindole or 5-bromo-6-aminoindoline can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents like SnCl₂/HCl or iron in acetic acid.[9] The core heterocyclic structure (indole vs. indoline) is unlikely to significantly alter the feasibility of this reaction, although the choice of reagent may need to be optimized to avoid side reactions, such as reduction of the indole double bond under certain hydrogenation conditions.

Oxidation
  • 5-Bromo-6-nitroindole : The electron-rich double bond in the pyrrole ring of indole makes it susceptible to oxidation. Strong oxidizing agents can lead to ring-opening.

  • 5-Bromo-6-nitroindoline : The indoline ring is saturated and therefore much more resistant to oxidation. However, the indoline itself can be oxidized to the corresponding indole using reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10] This reaction provides a synthetic route from the indoline scaffold to the indole scaffold.

Summary of Reactivity

Reaction Type5-Bromo-6-nitroindole5-Bromo-6-nitroindolineKey Differentiator
Electrophilic Aromatic Substitution (EAS) Highly deactivated; if reactive, C3 is the preferred site.Benzene ring is activated by the amine; C7 is the preferred site.Aromaticity of indole vs. activating amine of indoline.
Nucleophilic Aromatic Substitution (NAS) Reactive at C5 due to the ortho nitro group.Reactive at C5 due to the ortho nitro group.Similar reactivity, driven by benzene ring substituents.
N-Alkylation / N-Acylation Low nucleophilicity; requires strong base (e.g., NaH).High nucleophilicity; reacts under standard conditions.Delocalized (indole) vs. localized (indoline) N lone pair.
Nitro Group Reduction Feasible with standard reagents (e.g., SnCl₂, H₂/Pd-C).Feasible with standard reagents (e.g., SnCl₂, H₂/Pd-C).Generally similar reactivity.
Oxidation Susceptible to oxidation at the C2-C3 double bond.Resistant to oxidation; can be dehydrogenated to indole.Presence of the C2-C3 double bond in indole.

Experimental Protocols and Workflows

Protocol 1: N-Alkylation of 5-Bromo-6-nitroindoline (Illustrative)

This protocol illustrates the direct alkylation possible due to the nucleophilic indoline nitrogen.

  • Dissolution : Dissolve 5-bromo-6-nitroindoline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition : Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Electrophile Addition : Add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the mixture.

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC until the starting material is consumed.

  • Work-up : Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Workflow for N-alkylation of 5-bromo-6-nitroindoline.

Protocol 2: Reduction of the Nitro Group (General)

This protocol is generally applicable to both substrates.

  • Setup : To a solution of the 5-bromo-6-nitro substrate (1.0 eq) in ethanol or acetic acid, add tin(II) chloride dihydrate (SnCl₂, 4-5 eq).

  • Reaction : Heat the reaction mixture to reflux (approx. 70-80 °C) for 1-3 hours, monitoring by TLC.

  • Basification : Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the mixture by slow addition of a saturated sodium bicarbonate solution or concentrated NaOH until the pH is ~8-9.

  • Extraction : Extract the aqueous slurry multiple times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting amino-derivative by column chromatography.

Conclusion

While 5-bromo-6-nitroindole and 5-bromo-6-nitroindoline share the same substituted benzene ring, their overall reactivity profiles are markedly different. The aromaticity of the indole core deactivates its nitrogen but makes the C3 position a potential, though deactivated, site for electrophilic attack. In contrast, the aliphatic amine of the indoline core is a powerful activating group for electrophilic substitution on the benzene ring (at C7) and is itself a highly nucleophilic center. Reactivity concerning the substituents on the benzene ring, such as nucleophilic aromatic substitution of the bromine and reduction of the nitro group, is largely similar between the two. These distinctions are critical for synthetic chemists to leverage when designing strategies for drug discovery and materials science, allowing for the selective functionalization of different positions on these valuable heterocyclic scaffolds.

References

  • Wu, J., et al. (2025). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Dalton Transactions.
  • Zhang, Z., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

  • Maji, M., et al. (2022). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. Available at: [Link]

  • Smith, A. D., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. Available at: [Link]

  • Kundu, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry. Available at: [Link]

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  • Petrini, M., & Palmieri, A. (2010). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Chemical Society Reviews. Available at: [Link]

  • Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. Available at: [Link]

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  • Choshi, D., et al. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. HETEROCYCLES. Available at: [Link]

  • Kumar, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]

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  • Hantzsch, A., & Jaworowski, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Substitution Reactions. YouTube. Available at: [Link]

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  • Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. Available at: [Link]

  • Dell'Erba, C., et al. (1991). Nucleophilic substitution in five-membered rings. Influence of steric interactions in the reaction area on activation by a nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Available at: [Link]

  • Goswami, M., et al. (2013). Similarities and differences in the structures of 5-bromo-6-hydroxy-7,8-dimethylchroman-2-one and 6-hydroxy-7,8-dimethyl-5-nitrochroman-2-one. Acta Crystallographica Section C. Available at: [Link]

  • Goswami, M., et al. (2013). Similarities and Differences in the Structures of 5-bromo-6-hydroxy-7,8-dimethylchroman-2-one and 6-hydroxy-7,8-dimethyl-5-nitrochroman-2-one. PubMed. Available at: [Link]

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Comparative

A Researcher's Guide to Differentiating Nitro and Boc Groups in Indolines via IR Spectroscopy

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The indoline scaffold is a privileged structure in medicinal chemistry, and its funct...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The indoline scaffold is a privileged structure in medicinal chemistry, and its functionalization often involves the introduction of protecting groups like the tert-butyloxycarbonyl (Boc) group or electron-withdrawing groups such as the nitro (NO₂) moiety. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of these crucial functional groups. This guide provides an in-depth comparison of the characteristic IR spectral features of nitro and Boc-substituted indolines, supported by experimental data and foundational principles, to aid in unambiguous structural elucidation.

The Diagnostic Power of Vibrational Frequencies

Infrared spectroscopy probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. These frequencies are dependent on the bond strength, the masses of the connected atoms, and the overall molecular environment.[2][3] The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."

Functional groups, like the nitro and Boc groups, exhibit highly characteristic and often intense absorption bands, making their identification relatively straightforward.[1][4] The key to differentiating them on an indoline core lies in recognizing their distinct vibrational signatures in the mid-infrared region.

The Nitro Group (–NO₂): A Tale of Two Stretches

The nitro group is a strong electron-withdrawing group whose presence dramatically influences the electronic structure of the indoline ring.[1][4] Its most prominent features in an IR spectrum are due to the stretching vibrations of the two N-O bonds.[1][5] Because the N-O bonds are highly polar, these absorptions are typically very strong and easily identifiable.[4]

The two key vibrations are:

  • Asymmetric NO₂ Stretch (νₐₛ): This is a powerful absorption band resulting from the two N-O bonds stretching out of phase.[1] For nitro groups attached to an aromatic system like indoline, this band is typically observed in the 1550–1475 cm⁻¹ region.[1][5] Conjugation with the aromatic ring tends to shift this frequency to a lower wavenumber compared to its aliphatic counterparts.[1][5]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption corresponding to the in-phase stretching of the N-O bonds.[1] It appears in the 1360–1290 cm⁻¹ range for aromatic nitro compounds.[1][5]

The diagnostic pattern for a nitro group is therefore the presence of this pair of intense peaks.[4] A weaker C–N stretching vibration can also be observed in the 890–835 cm⁻¹ range.[1][4]

The Boc Group (–C(O)OC(CH₃)₃): Dominated by the Carbonyl

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the indoline. Its IR spectrum is dominated by the very strong stretching vibration of its carbonyl (C=O) bond.[6][7]

The key vibrations for the Boc group are:

  • Carbonyl (C=O) Stretch (νC=O): This is one of the most characteristic and intense bands in IR spectroscopy.[6][7] For an N-Boc group on an indoline, this carbamate carbonyl stretch typically appears in the range of 1705–1685 cm⁻¹ . Experimental data on N-Boc indolines show this peak appearing at approximately 1703 cm⁻¹, 1702 cm⁻¹, 1690 cm⁻¹, and 1685 cm⁻¹.[8][9]

  • C–O Stretches: The Boc group also possesses C–O single bonds which give rise to stretching vibrations. These typically appear as medium to strong bands in the fingerprint region, often between 1300–1000 cm⁻¹ .[10] For instance, multiple C-N and C-O stretches can be found around 1366 cm⁻¹, 1250 cm⁻¹, and 1160 cm⁻¹.

  • tert-Butyl Group Bends: The tert-butyl moiety will show characteristic C-H bending vibrations. A notable feature can be a pair of bands of medium intensity around 1390 cm⁻¹ and 1365 cm⁻¹ , which is indicative of a gem-dimethyl group.

At-a-Glance Comparison: Nitro vs. Boc on Indoline

To facilitate rapid identification, the key distinguishing IR peaks are summarized below.

Functional GroupKey Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Nitro (–NO₂) Group Asymmetric Stretch (νₐₛ)1550–1475StrongOne of two highly characteristic peaks.[1][5]
Symmetric Stretch (νₛ)1360–1290StrongThe second key diagnostic peak.[1][5]
C–N Stretch890–835Medium-WeakCan sometimes overlap with other bands.[1][4]
Boc Group Carbonyl Stretch (νC=O)1705–1685Very StrongThe most prominent and diagnostic peak for the Boc group.[6][8][9]
C–O Stretches1300–1000Medium-StrongMultiple bands expected in the fingerprint region.[10]
C–H Bends (t-Bu)~1390 & ~1365MediumCharacteristic of the gem-dimethyl structure.

Indoline Core Vibrations: The Common Ground

Both nitro- and Boc-substituted indolines will share spectral features arising from the indoline scaffold itself. These include:

  • Aromatic C–H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).[11][12]

  • Aliphatic C–H Stretch: Medium to strong bands from the CH₂ groups of the five-membered ring, appearing just below 3000 cm⁻¹ (typically 3000–2850 cm⁻¹).[3][13]

  • Aromatic C=C In-Ring Stretch: A series of medium to strong bands in the 1600–1450 cm⁻¹ region.[11][12]

  • C–H Out-of-Plane (OOP) Bending: Strong absorptions in the 900–675 cm⁻¹ region, the positions of which are highly characteristic of the substitution pattern on the aromatic ring.[1][11]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain reliable data for comparison, a rigorous experimental procedure is essential. The following describes a standard protocol for Fourier-Transform Infrared (FT-IR) analysis of solid indoline derivatives.

Methodology: KBr Pellet Preparation and Analysis

The potassium bromide (KBr) pellet method is a common and effective technique for analyzing solid samples. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹).

Materials:

  • Indoline sample (1-2 mg)

  • FT-IR grade KBr powder (approx. 200 mg), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will lead to a very broad absorption band around 3400 cm⁻¹ (O-H stretch), which can obscure N-H or other important signals.

  • Grinding: Place ~200 mg of dry KBr into a clean agate mortar. Add 1-2 mg of the solid indoline sample. The optimal sample-to-KBr ratio is approximately 1:100. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering of the IR beam and achieve high-quality spectra.

  • Pellet Pressing: Transfer a portion of the powdered mixture into the die of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for several minutes. This sinters the KBr into a transparent or translucent disc.

  • Sample Loading: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Before analyzing the sample, run a background spectrum with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum is solely from the sample.

  • Sample Analysis: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum using the spectrometer software. This may include baseline correction and peak labeling. The spectrum is typically displayed in terms of percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

Decision Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for identifying a nitro or Boc group on an indoline from its IR spectrum.

IR_Analysis_Workflow IR Spectrum Analysis: Nitro vs. Boc Indoline start Analyze IR Spectrum of Indoline Derivative check_carbonyl Strong, sharp peak at ~1700 cm⁻¹? start->check_carbonyl check_nitro Two strong peaks at ~1550-1475 cm⁻¹ AND ~1360-1290 cm⁻¹? check_carbonyl->check_nitro  No boc_present Boc Group Likely Present Confirm with C-O stretches (~1300-1000 cm⁻¹) and t-Bu bends (~1365 cm⁻¹) check_carbonyl->boc_present  Yes nitro_present Nitro Group Likely Present Confirm C-N stretch (~890-835 cm⁻¹) check_nitro->nitro_present  Yes other_group Neither group present or another functional group. Re-evaluate structure. check_nitro->other_group  No

Caption: Decision workflow for identifying Boc or Nitro groups on an indoline scaffold using key IR spectral features.

By following this structured approach—understanding the core principles, recognizing the key diagnostic peaks, and adhering to a sound experimental protocol—researchers can confidently and accurately distinguish between nitro- and Boc-substituted indolines, ensuring the integrity of their synthetic and developmental pathways.

References

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  • ResearchGate. Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. 2020-03-06. Available from: [Link]

Sources

Validation

A Researcher's Guide to the Structural Validation of 5,6-Substituted Indoline Regioisomers

For researchers in medicinal chemistry and drug development, the unambiguous structural determination of synthetic intermediates is a cornerstone of scientific rigor. The indoline scaffold, a privileged structure in nume...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unambiguous structural determination of synthetic intermediates is a cornerstone of scientific rigor. The indoline scaffold, a privileged structure in numerous pharmacologically active compounds, often presents a significant analytical challenge when substituted at the 5- and 6-positions of the benzene ring. The resulting regioisomers, while possessing the same molecular formula and often similar physical properties, can exhibit profoundly different biological activities and metabolic profiles. This guide provides an in-depth comparison of analytical methodologies to definitively validate the structure of 5,6-disubstituted indoline regioisomers, empowering researchers to proceed with confidence in their synthetic endeavors.

The Challenge: Distinguishing Near-Identical Twins

The inherent difficulty in differentiating between 5- and 6-substituted indolines lies in the subtle differences in the magnetic and electronic environments of the aromatic protons and carbons. Standard 1D NMR spectroscopy can often be ambiguous, necessitating a multi-technique approach for conclusive structural assignment. This guide will explore the synergistic use of advanced Nuclear Magnetic Resonance (NMR) techniques, the definitive power of X-ray crystallography, and the complementary insights from mass spectrometry.

Strategic Synthesis: A First Line of Defense

Before delving into analytical techniques, it is crucial to consider the synthetic route employed. The regioselectivity of electrophilic aromatic substitution on the indole or indoline nucleus can often be predicted and controlled based on the directing effects of existing substituents.[1] For instance, the choice of protecting group on the indoline nitrogen and the nature of the substituents can influence the position of subsequent functionalization. A thorough understanding of the reaction mechanism can provide a strong hypothesis for the expected major regioisomer, which can then be confirmed by the methods outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structure Elucidaion

NMR spectroscopy is the most powerful and readily available tool for distinguishing between 5,6-disubstituted indoline regioisomers.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of the molecular structure.[3]

1D NMR: The Initial Clues

While 1D ¹H and ¹³C NMR spectra may not be sufficient for a definitive assignment on their own, they provide critical initial information.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is of paramount importance. In a 5,6-disubstituted indoline, the two remaining aromatic protons will exhibit distinct splitting patterns and chemical shifts depending on their relative positions.

    • For the 5-substituted, 6-substituted isomer, one would expect to see two singlets in the aromatic region, assuming no coupling to other protons.

    • For a 5,6-disubstituted pattern, the protons at positions 4 and 7 will likely appear as singlets.

  • ¹³C NMR: The chemical shifts of the aromatic carbons can also provide clues. The substituent effects can be estimated and compared to predicted values. However, the differences can be small and may fall within the margin of error for chemical shift prediction programs.

2D NMR: Unraveling the Connectivity

2D NMR experiments are indispensable for definitively establishing the connectivity of atoms within the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In the context of 5,6-substituted indolines, COSY can help to confirm the relationships between the aromatic protons and any adjacent protons on the substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. This allows for the unambiguous assignment of the chemical shifts of the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for differentiating regioisomers. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. By observing the correlations from the aromatic protons to the quaternary carbons of the benzene ring, one can definitively establish the substitution pattern. For example, a proton at position 4 in the 5,6-disubstituted indoline will show an HMBC correlation to the carbon at position 6, while a proton at position 7 will show a correlation to the carbon at position 5.[4][5][6]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity.[7][8][9] In cases where the substituents on the 5 and 6 positions have protons, observing a NOE between an aromatic proton and a substituent proton can provide definitive proof of their spatial relationship and, therefore, the substitution pattern. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[10]

Comparative NMR Data for a Hypothetical 5-Bromo-6-methoxyindoline vs. 6-Bromo-5-methoxyindoline

To illustrate the power of NMR in distinguishing these regioisomers, the following table summarizes the expected key ¹H and ¹³C NMR chemical shifts and HMBC correlations.

Parameter 5-Bromo-6-methoxyindoline 6-Bromo-5-methoxyindoline
Aromatic Protons H-4 (singlet), H-7 (singlet)H-4 (singlet), H-7 (singlet)
¹H Chemical Shift (ppm) H-7 is typically downfield of H-4H-4 is typically downfield of H-7
¹³C Chemical Shift (ppm) C-5 (with Br) is downfield of C-6 (with OMe)C-6 (with Br) is downfield of C-5 (with OMe)
Key HMBC Correlations H-4 to C-5, C-6, C-7a; H-7 to C-5, C-6, C-3aH-4 to C-5, C-6, C-7a; H-7 to C-5, C-6, C-3a
Distinguishing HMBC H-4 shows a strong ³J correlation to C-6(OMe)H-7 shows a strong ³J correlation to C-5(OMe)
Key NOESY/ROESY NOE between OMe protons and H-7NOE between OMe protons and H-4

X-ray Crystallography: The Gold Standard for Absolute Structure Determination

When a crystalline sample of the compound can be obtained, single-crystal X-ray diffraction provides an unambiguous and definitive determination of the molecular structure, including the absolute stereochemistry if the molecule is chiral.[11][12] This technique is considered the "gold standard" for structural validation.

Experimental Workflow for X-ray Crystallography

Caption: Workflow for X-ray Crystallography.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the molecular formula. While mass spectrometry alone may not be sufficient to differentiate between regioisomers, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) can sometimes provide distinguishing features.[13][14]

The fragmentation of substituted indolines is often initiated by cleavage of the bonds benzylic to the nitrogen atom or by fragmentation of the substituents on the aromatic ring.[15] Careful analysis of the MS/MS spectra of the two regioisomers may reveal unique fragment ions that can be used for their differentiation. For halogenated compounds, the characteristic isotopic pattern provides an additional confirmation of the elemental composition.[16]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. Compare the calculated mass and isotopic pattern with the theoretical values for the expected regioisomers.

Conclusion: A Multi-faceted Approach for Unwavering Confidence

The definitive structural validation of 5,6-substituted indoline regioisomers requires a synergistic and evidence-based approach. While synthetic strategy can provide an initial hypothesis, a comprehensive suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY/ROESY) techniques, is essential for unambiguous assignment. When crystalline material is available, X-ray crystallography provides the ultimate confirmation of the molecular structure. Mass spectrometry serves as a vital complementary technique, confirming the molecular weight and offering potential insights from fragmentation patterns. By judiciously applying these powerful analytical tools, researchers can ensure the scientific integrity of their work and accelerate the pace of drug discovery and development.

References

  • Katritzky, A. R., et al. (2005). Low-temperature 1H and 13C NMR Spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351-358.
  • ResearchGate. (n.d.). The main HMBC correlations (H → C) of compounds 1 and 2. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) HMBC correlations of C1″ to C4″ on the N substituent containing the corresponding H1″ to H4″ atoms in two geometries of 8. Retrieved from [Link]

  • Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1959). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society, 82(9), 2184-2187.
  • Katritzky, A. R., et al. (2005). Low-temperature 1H and 13C NMR Spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351-358.
  • Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. Marine Drugs, 13(8), 4814-4914.
  • Beilstein Archives. (2016). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected HMBC correlations of compounds (1-3). Retrieved from [Link]

  • Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1959). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society, 82(9), 2184-2187.
  • Gu, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31695-31703.
  • Freyer, A. J., et al. (2014). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.
  • Svidritskiy, E. A., et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Medicinal Chemistry, 14(6), 1133-1140.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-395.
  • ResearchGate. (n.d.). The structure of compound 1 and the key HMBC (→ : H→C) correlations. Retrieved from [Link]

  • Ekins, S., et al. (2015). Heterocyclic Regioisomer Enumeration (HREMS): A Cheminformatics Design Tool.
  • Royal Society of Chemistry. (2019). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. Retrieved from [Link]

  • Smith, R. M. (2006). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.
  • Semantic Scholar. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2846-2881.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Khan Academy. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • Amazon Web Services. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Beilstein Archives. (2016). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Synthesis, Characterization and Applications of (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR multiplicities of isoxazolidines and selected NOE data for isoxazolidines. Retrieved from [Link]

  • MDPI. (2024, January 5). Synthesis and Structural Elucidation of P-stereogenic Coumarins. Retrieved from [Link]

  • ACS Publications. (2024, August 23). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Retrieved from [Link]

  • The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]

  • ACS Publications. (2024, August 8). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate. As a brominated nitroaromatic compound, this reagent dem...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate. As a brominated nitroaromatic compound, this reagent demands rigorous adherence to safety measures to protect laboratory personnel and the environment. This guide is built on the foundational principles of risk minimization, engineering controls, and the correct use of personal protective equipment (PPE).

Immediate Safety Profile

A thorough risk assessment is the cornerstone of safe laboratory practice. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related compounds—such as brominated indoles and nitroaromatics—allow for a reliable preliminary hazard assessment.[1][2][3][4] The primary hazards are associated with its potential for skin and eye irritation, and toxicity if ingested or inhaled.[5][6]

Hazard CategoryDescriptionRecommended Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5]Avoid direct contact and aerosol generation. Always handle within a certified chemical fume hood.
Skin Corrosion/Irritation Causes skin irritation.[2][3] Can be absorbed through the skin.[6]Wear appropriate chemical-resistant gloves and a lab coat.
Eye Damage/Irritation Causes serious eye irritation.[2][3][5] Some related compounds are lachrymators.[1][6]Wear chemical splash goggles at all times. Use a face shield for splash-prone procedures.
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.[4][7]Confine all handling to a properly functioning chemical fume hood to minimize inhalation exposure.[8]
Environmental Hazard Halogenated organic compounds can pose risks to aquatic life.[4]Do not dispose of down the drain.[8] Follow designated hazardous waste procedures.

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

Engineering controls, such as a chemical fume hood, are the first line of defense.[8] However, a comprehensive PPE strategy is mandatory to provide a direct barrier against exposure. The selection of PPE is not merely a checklist; it is a reasoned, scientifically-grounded system of protection tailored to the specific hazards of the chemical.

PPE_Guide cluster_Head Head & Face Protection cluster_Body Body & Respiratory Protection cluster_Hands Hand Protection Face_Shield Face Shield (Splash Hazard) Goggles Chemical Splash Goggles (Primary Eye Protection) Goggles->Face_Shield supplement with Respirator Respirator (If Required) (NIOSH/MSHA Approved) Lab_Coat Chemical-Resistant Lab Coat (Buttoned, Full-Length) Lab_Coat->Respirator if aerosols/dust cannot be controlled Gloves Chemical-Resistant Gloves (e.g., Nitrile, Double-Gloved) Researcher Researcher Researcher->Goggles Researcher->Lab_Coat Researcher->Gloves

Caption: Required PPE for handling the target compound.

Eye and Face Protection: The Non-Negotiable Barrier
  • Safety Goggles: At a minimum, chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN 166 must be worn at all times in the laboratory.[9] This is critical as related compounds are known eye irritants.[3][5]

  • Face Shield: For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield must be worn over the safety goggles.[10] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption
  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact and short-term protection.[9] Always inspect gloves for tears or pinholes before each use.

  • The Rationale for Double-Gloving: For extended handling or when working with significant quantities, consider wearing two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is compromised.

  • Immediate Replacement: Contaminated gloves must be removed immediately using the proper technique to avoid skin contact with the chemical. Dispose of them in the designated hazardous waste container and wash hands thoroughly.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant or chemical-resistant lab coat must be worn and kept fully buttoned.[9][10] This protects your skin and personal clothing from accidental spills.

  • Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory.[10] Fabrics like cotton are preferable to synthetic materials which can melt and adhere to the skin upon chemical contact or in a fire.

Respiratory Protection: For Elevated Risk Scenarios
  • Primary Control: All work with Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate, especially in its solid form, must be conducted within a certified chemical fume hood to prevent the generation of airborne dust or aerosols.[8][11]

  • When a Respirator is Required: If engineering controls are insufficient or during a large spill cleanup, respiratory protection may be necessary.[8] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance, training, and annual fit-testing.[10] A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9]

Step-by-Step Handling and Operation Protocol

  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[12]

    • Don all required PPE as detailed above.

    • Prepare and label all necessary glassware and equipment.

    • Have spill cleanup materials (e.g., inert absorbent) readily available.

  • During Operation (Inside Fume Hood):

    • Handle the solid compound carefully to avoid creating dust.

    • When transferring, use spatulas and weighing paper; avoid pouring the solid.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container of the chemical tightly closed when not in use.[3][13]

    • Work with the sash of the fume hood at the lowest practical height.

  • Post-Operation Procedures:

    • Decontaminate all surfaces and equipment used.

    • Close and secure all waste containers.

    • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat). Be careful not to touch the outside of contaminated items.

    • Wash hands and forearms thoroughly with soap and water.

Spill and Emergency Response

Immediate and correct response to a spill is critical to minimizing exposure and environmental impact.

Spill_Response Spill Response Workflow Start Spill Occurs Assess Assess Spill Size & Immediate Danger Start->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Small LargeSpill Large Spill or Uncontrolled Release Assess->LargeSpill Large Alert Alert Colleagues & Secure Area SmallSpill->Alert Evacuate EVACUATE AREA IMMEDIATELY LargeSpill->Evacuate Cleanup Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->Cleanup Contain Cover with Inert Absorbent Material Cleanup->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Label as Hazardous Waste & Dispose Properly Decontaminate->Dispose ActivateAlarm Activate Fire Alarm (If Necessary) Evacuate->ActivateAlarm CallEmergency Call Emergency Services (Provide Chemical Details) ActivateAlarm->CallEmergency

Caption: Workflow for responding to a chemical spill.

For a Small, Manageable Spill (Inside a Fume Hood):
  • Alert personnel in the immediate area.

  • Wearing your full PPE (including double gloves and potentially a respirator), contain the spill by covering it with an inert absorbent material like vermiculite or sand.[14]

  • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[4]

  • Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Place all cleaning materials in the same hazardous waste container.

  • Label the container as "Hazardous Waste" with the full chemical name.[13]

For a Large Spill or Any Spill Outside a Fume Hood:
  • EVACUATE the area immediately.[13]

  • Alert others to leave the laboratory and close the doors.

  • If there is a fire or significant inhalation hazard, activate the nearest fire alarm.

  • Call your institution's emergency response team and provide them with the chemical name and location of the spill.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

First Aid Measures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal and Decontamination

Proper disposal is a legal and ethical requirement to protect our environment. Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate is a halogenated organic compound and must be disposed of as such.

Waste Segregation and Collection:
  • Categorize: This chemical waste is classified as Halogenated Organic Waste .[15]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[16] It is also critical to keep it separate from acidic, basic, or oxidizing waste streams to prevent hazardous reactions.[14][16]

  • Collection Container: Collect all waste (including contaminated consumables like gloves and weighing paper) in a designated, properly labeled, and sealable container.[13][14] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag that lists all chemical constituents and their approximate percentages.[13][14]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the lab, preferably in secondary containment, until it is collected by Environmental Health and Safety (EHS) personnel.[14]

Decontamination of Equipment:
  • Glassware and Equipment: Rinse contaminated glassware and equipment with a small amount of an appropriate organic solvent (e.g., acetone or ethanol). Collect this rinse solvent as halogenated organic waste.

  • Final Cleaning: After the initial solvent rinse, the equipment can be washed with soap and water.

By integrating these safety and handling protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the wider community.

References

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Temple University. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • ResearchGate. (2025). Brominated isoindolines: Precursors to functionalised nitroxides. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants?. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino-Phthalide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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